molecular formula C10H16O B6264025 spiro[4.5]decan-2-one CAS No. 3643-16-1

spiro[4.5]decan-2-one

Katalognummer: B6264025
CAS-Nummer: 3643-16-1
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: DJHRXBYWKVQDJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[4.5]decan-2-one is a natural product found in Pinellia ternata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

3643-16-1

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

spiro[4.5]decan-3-one

InChI

InChI=1S/C10H16O/c11-9-4-7-10(8-9)5-2-1-3-6-10/h1-8H2

InChI-Schlüssel

DJHRXBYWKVQDJY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCC(=O)C2

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

Structural and Synthetic Profiling of Spiro[4.5]decan-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional sp3-rich scaffolds is a defining trend in modern synthetic chemistry and drug discovery. Spirocyclic compounds, characterized by two rings connected through a single quaternary carbon atom, offer unique spatial geometries that enhance target specificity, improve aqueous solubility, and reduce off-target promiscuity.

Spiro[4.5]decan-2-one is a fundamental bicyclic scaffold consisting of a five-membered cyclopentanone ring orthogonally fused to a six-membered cyclohexane ring[1]. Originally explored extensively in fragrance chemistry for the synthesis of vetiver-like odorants[2], this structural motif and its heteroatom derivatives have recently emerged as potent pharmacophores in the treatment of ischemia/reperfusion injury[3]. This whitepaper provides a rigorous technical breakdown of the spiro[4.5]decan-2-one framework, detailing its physicochemical properties, mechanistic synthesis, and analytical characterization.

Physicochemical Profiling

Understanding the baseline quantitative metrics of spiro[4.5]decan-2-one is critical for downstream derivatization, whether for volatility tuning in perfumery or pharmacokinetic optimization in drug design. The following table summarizes its core properties[1],[4].

PropertyValueScientific Implication
Molecular Formula C10H16OHighly saturated hydrocarbon framework with a single hydrogen-bond acceptor.
Molecular Weight 152.23 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD) or volatile fragrance applications.
CAS Number 3643-16-1Unique registry identifier for procurement and safety tracking.
Monoisotopic Mass 152.1201 DaCritical for high-resolution mass spectrometry (HRMS) validation.
XLogP3 2.6Moderate lipophilicity, suggesting good membrane permeability.
Topological Polar Surface Area (TPSA) 17.1 ŲLow TPSA indicates excellent potential for blood-brain barrier (BBB) penetration.

Mechanistic Synthesis Pathways

The construction of the spiro[4.5]decan-2-one architecture requires precise control over the formation of the quaternary spiro center. The most robust and widely adopted methodology is the Nazarov Cyclization of cross-conjugated dienones[2].

The classical route begins with the olefination of a cycloalkanone, followed by the addition of a vinyl Grignard reagent to generate a dienone intermediate. Upon exposure to a Lewis acid, the dienone undergoes a thermally allowed, conrotatory 4π electrocyclization. This pericyclic reaction seamlessly closes the five-membered ring, establishing the spirocyclic core in a single, atom-economical step[2].

Synthesis N1 Cyclohexanone (Starting Material) N2 Wittig-Horner-Emmons Triethyl 2-phosphonopropionate N1->N2 NaH, THF, 0°C N3 α,β-Unsaturated Ester Intermediate N2->N3 N4 Grignard Reaction Vinylmagnesium bromide N3->N4 -78°C to RT N5 Dienone Intermediate (Cross-Conjugated) N4->N5 N6 Nazarov Cyclization Lewis Acid (e.g., FeCl3) N5->N6 4π Electrocyclization N7 Spiro[4.5]decan-2-one (Target Scaffold) N6->N7 Hydrogenation (Optional)

Caption: Synthetic workflow for spiro[4.5]decan-2-one via Nazarov cyclization.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodology details the synthesis of the spiro[4.5]decan-2-one framework, explicitly defining the causality behind each experimental condition.

Step 1: Wittig-Horner-Emmons (WHE) Olefination
  • Procedure : Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert argon atmosphere. Dropwise, add triethyl 2-phosphonopropionate. Stir for 30 minutes, then add cyclohexanone. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality : NaH is required to irreversibly deprotonate the phosphonate, generating a highly nucleophilic carbanion. The WHE reaction is chosen over a standard Wittig reaction because the resulting phosphate byproducts are water-soluble, allowing for facile removal during aqueous extraction.

  • Validation Checkpoint : The reaction mixture will transition from a cloudy suspension to a clear, slightly yellow solution as the carbanion forms. TLC (Hexanes/EtOAc 9:1) should show the complete consumption of cyclohexanone (visualized via KMnO4 stain).

Step 2: Grignard Addition to Form the Dienone
  • Procedure : Dissolve the purified α,β-unsaturated ester in anhydrous THF and cool to strictly -78 °C using a dry ice/acetone bath. Slowly add vinylmagnesium bromide (1.2 equivalents). Stir for 1 hour at -78 °C, then quench with saturated aqueous NH4Cl.

  • Causality : Temperature control is the most critical parameter here. Conducting the reaction at -78 °C kinetically favors direct 1,2-addition to the ester carbonyl. If the temperature rises, the thermodynamic 1,4-conjugate addition pathway will compete, drastically reducing the yield of the desired allylic alcohol (which subsequently oxidizes/rearranges to the dienone).

  • Validation Checkpoint : Upon quenching with NH4Cl, a white magnesium salt precipitate will form. FT-IR analysis of the crude organic layer should show the disappearance of the ester carbonyl stretch (~1715 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹) prior to dienone conversion.

Step 3: Lewis Acid-Catalyzed Nazarov Cyclization
  • Procedure : Dissolve the cross-conjugated dienone in anhydrous dichloromethane (DCM). Add 1.0 equivalent of anhydrous Iron(III) chloride (FeCl3) at room temperature. Stir for 2-4 hours.

  • Causality : The Nazarov cyclization requires the activation of the dienone system. FeCl3 acts as a potent Lewis acid, coordinating to the carbonyl oxygen. This coordination withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pentadienyl cation system, thereby facilitating the thermal conrotatory 4π electrocyclization[2].

  • Validation Checkpoint : The reaction typically exhibits a deep color change (often dark red or purple) upon the addition of FeCl3, indicative of the formation of the highly delocalized pentadienyl cation intermediate. The final product can be verified via NMR (loss of olefinic protons).

Analytical Characterization

Confirming the successful formation of the spiro[4.5]decan-2-one framework requires orthogonal analytical techniques. The orthogonal fusion of the rings induces specific spectroscopic signatures[4].

  • Infrared (IR) Spectroscopy : The most diagnostic feature is the carbonyl (C=O) stretching frequency. While a standard cyclohexanone exhibits a C=O stretch at ~1715 cm⁻¹, the carbonyl in spiro[4.5]decan-2-one is located within a five-membered ring. The increased ring strain shifts the absorption to a higher wavenumber, typically ~1740–1745 cm⁻¹ .

  • 13C Nuclear Magnetic Resonance (NMR) : The spiro quaternary carbon is highly diagnostic, typically resonating between 45–55 ppm due to its attachment to four distinct alkyl chains. The cyclopentanone carbonyl carbon will appear far downfield at ~215–220 ppm .

  • 1H NMR : The spectrum will show a complex multiplet integrating to 10 protons between 1.2–1.8 ppm, corresponding to the cyclohexane ring. The isolated methylene protons of the cyclopentanone ring (adjacent to the carbonyl) will appear as distinct singlets or simple multiplets around 2.0–2.4 ppm, depending on further substitution.

Derivatization in Drug Discovery: mPTP Inhibition

Beyond fragrance chemistry, the spiro[4.5]decan-2-one core is a privileged scaffold in medicinal chemistry. By substituting carbon atoms with heteroatoms (e.g., nitrogen or oxygen), researchers can dramatically alter the compound's hydrogen-bonding network and target affinity.

A prime example is the development of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. Recent studies have identified these hetero-spiro analogs as highly potent inhibitors of the mitochondrial permeability transition pore (mPTP)[3]. During ischemia/reperfusion injury (IRI)—such as during a heart attack—reactive oxygen species (ROS) and calcium overload trigger the opening of the mPTP. This pore opening collapses the mitochondrial membrane potential, leading to irreversible cardiomyocyte apoptosis and necrosis.

Triazaspiro[4.5]decan-2-one derivatives specifically bind at the interface between the c8-ring and subunit 'a' of the ATP synthase complex, physically blocking the pore and acting as a cardioprotective agent[3].

Pathway N1 Ischemia/Reperfusion Injury (IRI) N2 ROS & Ca2+ Overload N1->N2 N3 mPTP Opening (Mitochondrial Pore) N2->N3 N4 Cardiomyocyte Apoptosis / Necrosis N3->N4 N5 1,4,8-triazaspiro[4.5]decan-2-one Derivatives N6 Binds c8-ring / Subunit a (ATP Synthase Interface) N5->N6 Targeted Binding N6->N3 Inhibits Pore Opening

Caption: Mechanism of action for triaza-spiro[4.5]decan-2-one derivatives inhibiting mPTP.

References

  • National Institutes of Health. "Spiro(4.5)decan-2-one | C10H16O | CID 557153". PubChem.[Link]

  • ResearchGate. "Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones". researchgate.net.[Link]

  • Taylor & Francis. "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors". tandfonline.com.[Link]

Sources

Introduction: The Significance of the Spiro[4.5]decane Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Synthesis of Spiro[4.5]decan-2-one

The spiro[4.5]decane ring system, characterized by a cyclopentane ring sharing a single carbon atom with a cyclohexane ring, is a prominent structural motif in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique, three-dimensional architecture provides a rigid scaffold that is highly attractive for drug discovery, enabling precise spatial orientation of functional groups. This guide focuses on the core synthetic strategies for a fundamental member of this class, spiro[4.5]decan-2-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep-seated understanding of the causality behind methodological choices, ensuring each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.

We will explore the foundational, field-proven methods for constructing this spirocyclic ketone, with a primary focus on the classic Robinson annulation and intramolecular alkylation strategies. Furthermore, we will briefly touch upon modern, alternative approaches to provide a comprehensive overview for the discerning researcher.

Strategy 1: The Robinson Annulation Pathway

The Robinson annulation is a powerful and well-established chemical reaction used to create a six-membered ring onto an existing ketone.[3] Named after Sir Robert Robinson, this tandem reaction sequence elegantly combines a Michael addition with an intramolecular aldol condensation.[4][5] In the context of spiro[4.5]decan-2-one synthesis, this involves the reaction of a cyclopentanone enolate (the Michael donor) with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), which serves as the Michael acceptor.[6]

Causality and Mechanistic Insight

The process begins with the base-catalyzed formation of an enolate from cyclopentanone. This nucleophilic enolate then undergoes a conjugate (1,4-) addition to MVK, forming a 1,5-dicarbonyl intermediate. It is this intermediate that holds the key to the subsequent cyclization. Under the same basic conditions, a second enolate is formed, which then participates in an intramolecular aldol addition, attacking the other carbonyl group to form the six-membered ring. A final dehydration (condensation) step, often promoted by heating, yields the thermodynamically stable α,β-unsaturated ketone within the newly formed ring. For the synthesis of the saturated spiro[4.5]decan-2-one, a subsequent reduction step is required.

Visualizing the Robinson Annulation Workflow

Robinson_Annulation cluster_michael Part 1: Michael Addition cluster_aldol Part 2: Intramolecular Aldol Condensation CP Cyclopentanone Enolate Cyclopentanone Enolate CP->Enolate Deprotonation MVK Methyl Vinyl Ketone (MVK) Diketone 1,5-Diketone Intermediate MVK->Diketone Conjugate Addition Base1 Base (e.g., NaOEt) Enolate->Diketone Conjugate Addition Aldol_Adduct Aldol Adduct (Bicyclic) Diketone->Aldol_Adduct Intramolecular Aldol Addition Diketone->Aldol_Adduct Base2 Base Enone Spiro[4.5]dec-6-en-2-one Aldol_Adduct->Enone Dehydration (-H₂O) Final_Product Spiro[4.5]decan-2-one Enone->Final_Product Reduction (e.g., H₂/Pd-C)

Caption: Robinson Annulation pathway for spiro[4.5]decan-2-one synthesis.

Experimental Protocol: Robinson Annulation

This protocol is a generalized procedure that serves as a robust starting point for optimization.

Step 1: Michael Addition

  • To a solution of sodium ethoxide (NaOEt) in ethanol at 0 °C, add cyclopentanone dropwise while stirring under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Slowly add a solution of methyl vinyl ketone (MVK) in ethanol to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of starting materials by TLC or GC.

Step 2: Intramolecular Aldol Condensation & Dehydration

  • Upon completion of the Michael addition, add a catalytic amount of a stronger base (e.g., NaOH or KOH) and heat the mixture to reflux.

  • Monitor the formation of the enone product, spiro[4.5]dec-6-en-2-one, by TLC or GC. This step typically takes 4-8 hours.

  • Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude spiro[4.s5]dec-6-en-2-one by column chromatography or distillation.

Step 3: Reduction to Spiro[4.5]decan-2-one

  • Dissolve the purified spiro[4.5]dec-6-en-2-one in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, spiro[4.5]decan-2-one.

Strategy 2: Intramolecular Alkylation

An alternative and highly effective strategy involves the formation of the spirocyclic system via an intramolecular alkylation. This approach requires the synthesis of a cyclopentanone derivative bearing a side chain with a suitable leaving group at the appropriate position. The subsequent base-induced cyclization forges the crucial spiro C-C bond.

Causality and Mechanistic Insight

The success of this method hinges on the efficient synthesis of a precursor such as 2-(3-halopropyl)cyclopentanone. This precursor is then treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide or LDA) to selectively deprotonate the α-carbon of the cyclopentanone ring. The resulting enolate acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the leaving group in an Sₙ2 fashion to form the new six-membered ring. The choice of base is critical to favor the desired cyclization over competing intermolecular reactions or E2 elimination of the side chain.

Visualizing the Intramolecular Alkylation Workflow

Intramolecular_Alkylation Start 2-(3-Halopropyl)cyclopentanone (Precursor) Enolate Enolate Intermediate Start->Enolate Deprotonation Base Strong Base (e.g., K-OtBu) Transition Intramolecular Sₙ2 Attack (Cyclization) Enolate->Transition Product Spiro[4.5]decan-2-one Transition->Product Ring Closure

Caption: General workflow for intramolecular alkylation to form spiro[4.5]decan-2-one.

Experimental Protocol: Intramolecular Alkylation

Step 1: Synthesis of 2-(3-bromopropyl)cyclopentanone

  • Generate the enolate of cyclopentanone using a suitable base like lithium diisopropylamide (LDA) in THF at -78 °C.

  • Add 1,3-dibromopropane to the enolate solution and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the resulting 2-(3-bromopropyl)cyclopentanone via column chromatography.

Step 2: Spirocyclization

  • Prepare a solution of a strong base, such as potassium tert-butoxide, in a dry, aprotic solvent like THF or tert-butanol.

  • Add a solution of 2-(3-bromopropyl)cyclopentanone dropwise to the base solution at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor for completion by TLC or GC (typically 2-6 hours).

  • Cool the mixture, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the final product, spiro[4.5]decan-2-one, by column chromatography or distillation.

Overview of Modern Synthetic Approaches

While the Robinson annulation and intramolecular alkylation represent the foundational routes, several modern methods offer alternative pathways with distinct advantages, particularly in the realm of stereocontrol and efficiency.

  • SmI₂-Promoted Radical Cyclization : This powerful method utilizes samarium(II) iodide to generate ketyl radicals, which can initiate a tandem cyclization cascade. It is particularly valuable for its ability to construct complex polycyclic systems with high diastereoselectivity under mild conditions.[7][8]

  • Nazarov Cyclization : The acid-catalyzed conrotatory electrocyclization of divinyl ketones provides an efficient route to functionalized cyclopentenones.[9] This can be adapted to build the five-membered ring of the spiro[4.5]decane system onto a pre-existing six-membered ring precursor.

  • Diels-Alder Reaction : This [4+2] cycloaddition provides a powerful tool for ring formation. A strategy could involve the reaction between a dienophile and a diene to construct the core skeleton, which is then further elaborated to the target ketone.[10]

  • Palladium-Catalyzed Reactions : Modern organometallic chemistry offers novel routes, such as the Pd-catalyzed intramolecular ipso-Friedel−Crafts allylic alkylation of phenols, which can create related spiro[4.5]cyclohexadienone structures.[11]

Comparative Analysis of Synthetic Routes

Synthetic StrategyStarting MaterialsKey ReagentsAdvantagesDisadvantages
Robinson Annulation Cyclopentanone, α,β-Unsaturated KetoneCatalytic Base (e.g., NaOEt, KOH)Cost-effective, well-established, uses readily available materials.[1]Can require optimization, potential for side reactions (e.g., polymerization of MVK).[3]
Intramolecular Alkylation Cyclopentanone, DihaloalkaneStrong, non-nucleophilic base (e.g., K-OtBu, LDA)Good yields, direct formation of the saturated ketone.Requires synthesis of a specific precursor, potential for E2 elimination.
SmI₂-Promoted Cyclization ω-Alkynyl Carbonyl CompoundsSamarium(II) Iodide (SmI₂)High stereoselectivity, mild reaction conditions.[7][8]Stoichiometric use of expensive reagent, requires inert atmosphere.
Nazarov Cyclization Divinyl KetonesLewis or Brønsted AcidHigh efficiency for cyclopentenone formation.[9]Substrate-specific, may require multi-step precursor synthesis.

Conclusion

The synthesis of spiro[4.5]decan-2-one can be approached through several robust and effective strategies. The Robinson Annulation remains a classic and cost-effective method, ideal for large-scale synthesis where optimization is feasible.[1] The Intramolecular Alkylation pathway offers a more direct route to the saturated ketone, provided the necessary precursor can be synthesized efficiently. For research and development applications where stereochemical complexity or high efficiency is paramount, modern methods such as SmI₂-promoted cyclizations provide powerful, albeit more specialized, alternatives.[7][8] The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, available starting materials, cost considerations, and the need for stereochemical control. This guide provides the foundational data and procedural outlines to assist researchers in making an informed decision for their synthetic endeavors.

References

  • BenchChem. (n.d.). Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one.
  • Baudin, J. B., et al. (1992). Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. ResearchGate.
  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. PubMed.
  • Shi, J., et al. (2012). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry.
  • Vitaku, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly Stereoselective Construction of Spiro[4.5]decanes by SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization. ACS Publications.
  • Total Synthesis. (2025). Robinson Annulation Mechanism & Examples.
  • Ortuño, R. M., et al. (1993). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1.
  • Trost, B. M., & Toste, F. D. (2010). Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. Organic Letters.
  • Master Organic Chemistry. (2018). The Robinson Annulation.
  • OpenStax. (2023). The Robinson Annulation Reaction. Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Robinson Annulation.

Sources

Unlocking the Therapeutic Potential of Spiro[4.5]decan-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

The spirocyclic scaffold—specifically the saturated spiro[4.5]decane and its oxidized spiro[4.5]decan-2-one derivatives—has emerged as a highly privileged structure in modern medicinal chemistry. The fundamental architecture consists of a cyclopentane ring fused to a cyclohexanone ring at a single spirocyclic carbon atom[1]. This rigid, three-dimensional geometry provides a unique spatial pre-organization that allows for high-affinity, selective interactions with complex protein targets[1].

As a Senior Application Scientist, I have observed that moving away from flat, planar pharmacophores toward spirocyclic systems significantly improves target specificity and metabolic stability. This whitepaper synthesizes the current pharmacological landscape of spiro[4.5]decan-2-one derivatives, detailing the causality behind their biological activities, outlining self-validating experimental workflows, and providing authoritative grounding for their development in treating ischemia, anemia, and oncology[1][2][3].

Mechanistic Landscape & Causality

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Ischemia/reperfusion injury (IRI) triggers intracellular calcium overload and reactive oxygen species (ROS) generation[2]. This stress induces the opening of the mPTP, a catastrophic event that uncouples oxidative phosphorylation, collapses the mitochondrial membrane potential, and initiates cardiomyocyte apoptosis or necrosis[2].

The Causality of Intervention: Recent structure-activity relationship (SAR) studies have identified 1,4,8-triazaspiro[4.5]decan-2-one derivatives as highly potent mPTP inhibitors[2]. Designed as simplified analogues of the spirocyclic portion of Oligomycin A, these compounds specifically target the c-subunit of the F1/FO-ATP synthase complex[2][4]. By binding at the critical interface between the c8-ring and subunit a, compounds like 14e (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid sterically hinder the conformational shifts necessary for pore formation, thereby preserving mitochondrial integrity during hypoxic insults[2][5].

mPTP_Pathway Ischemia Ischemia/Reperfusion Injury (IRI) Ca2 Calcium Overload & ROS Generation Ischemia->Ca2 ATP_Synthase F1/FO-ATP Synthase c-ring complex Ca2->ATP_Synthase mPTP mPTP Opening ATP_Synthase->mPTP CellDeath Cardiomyocyte Death (Apoptosis/Necrosis) mPTP->CellDeath Protection Cytoprotection & Cell Survival mPTP->Protection Blocked by drug Drug 1,4,8-triazaspiro[4.5]decan-2-one Derivatives Drug->ATP_Synthase Binds c8-ring interface Drug->Protection Promotes

Mechanism of 1,4,8-triazaspiro[4.5]decan-2-one derivatives inhibiting mPTP to prevent cell death.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibition

Saturated spiro[4.5]decanone analogues, particularly 1,3,8-triazaspiro[4.5]decane-2,4-diones, are potent inhibitors of HIF prolyl hydroxylases (PHDs)[1].

The Causality of Intervention: Under normoxic conditions, PHDs utilize 2-oxoglutarate (2-OG) as a co-substrate to hydroxylate HIF-α subunits, tagging them for von Hippel-Lindau (VHL)-mediated proteasomal degradation[1]. Spiro[4.5]decanone derivatives act as competitive inhibitors that occupy the 2-OG binding pocket[1]. Depriving the enzyme of its co-substrate prevents HIF-α hydroxylation, allowing the transcription factor to stabilize, dimerize with HIF-β, and upregulate Hypoxia Response Elements (HREs) driving erythropoiesis (e.g., EPO) and angiogenesis[1].

HIF_PHD_Pathway Normoxia Normoxia (Normal O2) PHD HIF Prolyl Hydroxylase (PHD) Active Normoxia->PHD HIF_deg HIF-α Degradation (Proteasome) PHD->HIF_deg Hydroxylates HIF-α Drug Spiro[4.5]decanone Derivatives Drug->PHD Competitive Inhibition HIF_stab HIF-α Stabilization & Translocation Drug->HIF_stab Induces Hypoxia Response Transcription Erythropoiesis & Angiogenesis Genes HIF_stab->Transcription

Spiro[4.5]decanone derivatives competitively inhibit PHD, stabilizing HIF-α for gene transcription.

Oncology: Cytotoxicity and NF-ĸB Inhibition

Spiro(lactone-cyclohexanone) compounds and naturally occurring spiro[4.5]decane steroids (such as Spiroconyone B and C isolated from the marine sea star Patiria pectinifera) exhibit potent anti-proliferative properties[3][6].

The Causality of Intervention: In human leukemia cell lines (e.g., HL-60, U937, K562), these derivatives induce G2/M phase cell cycle arrest and trigger mitochondria-mediated apoptosis[3][6]. At a molecular level, they downregulate cyclin B1 and cdc2 (CDK1), decrease anti-apoptotic Bcl-2, and increase pro-apoptotic Bax[6]. Crucially, spiro-lactone derivatives inhibit the NF-ĸB and PI3K/Akt signaling pathways prior to the induction of cell death, dismantling the survival networks heavily relied upon by hematological malignancies[3][6].

Quantitative Data Presentation

To facilitate cross-disciplinary comparison, the following table summarizes the key spiro[4.5]decane/decan-2-one derivatives, their primary biological targets, and their quantitative efficacy metrics based on recent literature[2][3][6].

Compound Class / Specific DerivativePrimary Biological TargetEvaluated Cell Line / ModelKey Quantitative Metric / Efficacy
1,4,8-triazaspiro[4.5]decan-2-one (Compound 14e) F1/FO-ATP Synthase (c-ring) / mPTPAC16 (Human ventricular cardiomyocytes)High potency mPTP inhibition; significant cytoprotection in H/R models at 1 µM[2].
1,3,8-triazaspiro[4.5]decane-2,4-diones HIF Prolyl Hydroxylase (PHD)In vitro enzymatic assaysCompetitive inhibition vs 2-OG; stabilizes HIF-α under normoxia[1].
Spiroconyone B & C (Spiro[4.5]decane steroids) PI3K/Akt Pathway / Bcl-2/BaxHL-60 (Human leukemia)Cytotoxicity IC50 values of 7.6 ± 0.3 µM and 3.6 ± 0.1 µM, respectively[6].
Spiro(lactone-cyclohexanone) derivatives NF-ĸB PathwayU937, K562 (Human leukemia)Significant dose-dependent reduction in cell viability and NF-ĸB activity[3].

Experimental Protocols (Self-Validating Systems)

As a standard of trustworthiness, experimental methodologies must be designed as self-validating systems. The protocols below incorporate internal controls and exploit fundamental physical/chemical properties to ensure data integrity.

Protocol A: In Vitro mPTP Opening Inhibition (Calcein-Co²⁺ Assay)

Rationale: To isolate mitochondrial pore dynamics from general cellular toxicity, this assay utilizes the differential compartmentalization of Calcein-AM and Cobalt chloride (Co²⁺)[2][4].

  • Cell Preparation: Seed human ventricular cardiomyocytes (AC16) in 96-well optical-bottom plates and culture until 80% confluent[2].

  • Differential Dye Loading (The Self-Validating Step): Incubate cells with 1 µM Calcein-AM (a fluorescent indicator) and 1 mM CoCl₂ for 15 minutes at 37°C[2].

    • Causality: Calcein-AM permeates all cellular compartments. Co²⁺ quenches cytosolic calcein fluorescence but cannot cross intact inner mitochondrial membranes. Therefore, the baseline fluorescence strictly represents mitochondrial calcein.

  • Compound Pre-treatment: Wash cells to remove excess dye. Apply spiro[4.5]decan-2-one derivatives (e.g., 1 µM of Compound 14e)[2].

    • Controls: Include a vehicle control (DMSO) and a positive control (Cyclosporin A, 1 µM) to validate the assay's dynamic range.

  • Pore Induction: Introduce 1 µM Ionomycin (a Ca²⁺ ionophore)[2]. This forces massive calcium influx, overwhelming the mitochondria and triggering mPTP opening.

  • Kinetic Readout: Measure fluorescence decay (Ex: 490 nm, Em: 515 nm) continuously over 30 minutes. A slower decay rate in treated cells versus the vehicle confirms that the drug successfully prevented mPTP opening, keeping the Co²⁺ out of the mitochondria[4].

Protocol B: Hypoxia/Reoxygenation (H/R) Cytoprotection Workflow

Rationale: This workflow simulates clinical ischemia/reperfusion injury in vitro to validate the functional translation of the mPTP inhibition observed in Protocol A[2][4].

  • Hypoxic Phase: Transfer AC16 cells to a controlled hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) in glucose-free, serum-free medium for 12 hours to simulate ischemic starvation[4].

  • Reoxygenation & Treatment: Return the cells to normoxia (21% O₂) and standard nutrient-rich medium. Concurrently, administer the spiro[4.5]decan-2-one derivative to simulate pharmacological intervention at the moment of reperfusion[4].

  • Validation via Flow Cytometry: After 2 hours of reoxygenation, harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI)[4][6].

    • Causality: Annexin V binds to externalized phosphatidylserine (a marker of early apoptosis), while PI stains DNA only in cells with compromised plasma membranes (necrosis)[6]. Quantifying the viable population (Annexin V⁻ / PI⁻) against the vehicle control provides a definitive, self-validated measure of cytoprotective efficacy[4].

References

  • Albanese, V., et al. "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis / NIH.

  • BenchChem. "The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide." BenchChem Technical Resources.

  • "Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia." Anticancer Research.

  • "Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera." Journal of Natural Products, ACS Publications.

Sources

Methodological & Application

Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones: A Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

The spiro[4.5]decane ring system is a prominent structural motif in a multitude of biologically active natural products and serves as a valuable scaffold in drug discovery.[1][2] Its inherent three-dimensionality offers an exceptional framework for exploring chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability when compared to planar aromatic structures.[3][4] Within this class of compounds, 2-amino-spiro[4.5]decane-6-ones are of particular interest due to their potential pharmacological activities.[4] This guide provides a detailed overview of a highly diastereoselective synthetic protocol for accessing these valuable compounds, focusing on a synergistic photocatalytic and organocatalytic [3+2] cycloaddition strategy.

The Strategic Imperative for Stereocontrol

The biological activity of chiral molecules is often dictated by their specific stereochemistry. Consequently, the development of synthetic methods that afford high levels of stereocontrol is paramount in medicinal chemistry. In the context of 2-amino-spiro[4.5]decane-6-ones, the relative orientation of the amino group and other substituents on the spirocyclic core can significantly influence target engagement and overall efficacy. This necessitates a synthetic approach that is not only efficient but also highly diastereoselective.

A Modern Approach: Synergistic Photocatalysis and Organocatalysis

Recent advancements have led to the development of a powerful method for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines.[4][5] This approach leverages the synergistic interplay of photocatalysis and organocatalysis to achieve high yields and exceptional diastereoselectivity, with reported diastereomeric ratios of up to 99:1.[4]

The reaction proceeds under mild conditions and aligns with the principles of green chemistry by being metal-catalyst-free and achieving 100% atom economy of the substrates.[4] The use of a BINOL-derived phosphoric acid as an organocatalyst is crucial for inducing the high degree of stereocontrol observed in the cycloaddition.[4]

Mechanistic Insights

The proposed reaction mechanism initiates with the interaction of the N-cyclopropylaniline with the chiral phosphoric acid catalyst. This is followed by a photocatalytically induced single-electron transfer, leading to the formation of a radical cation intermediate. This intermediate then undergoes ring-opening of the cyclopropylamine to form a 1,3-radical cation, which subsequently engages in a [3+2] cycloaddition with the 2-methylene-tetrahydronaphtalene-1-one. The chiral environment provided by the phosphoric acid catalyst directs the facial selectivity of the cycloaddition, resulting in the formation of the desired diastereomer.

Synergistic Catalysis Workflow cluster_0 Catalytic Cycle cluster_1 [3+2] Cycloaddition N-cyclopropylaniline N-cyclopropylaniline Activated_Complex Activated Complex N-cyclopropylaniline->Activated_Complex Activation Chiral_Phosphoric_Acid Chiral Phosphoric Acid Catalyst Chiral_Phosphoric_Acid->Activated_Complex Radical_Cation Radical Cation Intermediate Activated_Complex->Radical_Cation SET Photocatalyst Visible Light Photocatalyst Photocatalyst->Radical_Cation Ring_Opening Ring Opening Radical_Cation->Ring_Opening 1,3-Radical_Cation 1,3-Radical Cation Ring_Opening->1,3-Radical_Cation Cycloaddition Diastereoselective [3+2] Cycloaddition 1,3-Radical_Cation->Cycloaddition 2-methylene-tetrahydronaphtalene-1-one 2-methylene- tetrahydronaphtalene-1-one 2-methylene-tetrahydronaphtalene-1-one->Cycloaddition Product 2-Amino-spiro[4.5]decane-6-one Cycloaddition->Product Experimental_Workflow A 1. Reagent Addition (Substrates, Catalysts) B 2. Inert Atmosphere (Argon/Nitrogen) A->B C 3. Solvent Addition B->C D 4. Stirring & Irradiation (Visible Light) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up (Solvent Removal) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Sources

Application Notes and Protocols: Gold-Catalyzed Enyne Cyclization for the Synthesis of Spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The spiro[4.5]decane framework is a core structural motif present in a diverse array of natural products and biologically active molecules, making its efficient synthesis a significant endeavor in modern organic chemistry.[1] Gold-catalyzed intramolecular cyclization of enynes has emerged as a powerful and atom-economical strategy for the construction of these complex three-dimensional structures under mild reaction conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for gold-catalyzed enyne cyclization to form spiro[4.5]decanes. We will delve into the mechanistic rationale, provide detailed experimental procedures, and offer field-proven insights to ensure successful implementation.

Mechanistic Rationale: The Power of π-Acidity

The remarkable efficiency of gold(I) catalysts in enyne cyclization stems from their strong π-acidity, which allows for the selective activation of the alkyne moiety in the presence of an alkene. The generally accepted mechanism for the formation of spiro[4.5]decanes from 1,6-enyne precursors proceeds through a series of well-orchestrated steps:

  • Alkyne Activation: A cationic gold(I) catalyst, often featuring a bulky phosphine ligand like JohnPhos, coordinates to the alkyne of the 1,6-enyne substrate. This coordination enhances the electrophilicity of the alkyne, rendering it susceptible to nucleophilic attack.

  • Intramolecular Cyclization: The pendant alkene then acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization can proceed through two main pathways: a 5-exo-dig or a 6-endo-dig cyclization. For the formation of the spiro[4.5]decane skeleton, the 5-exo-dig pathway is typically favored, leading to the formation of a five-membered ring and a vinyl-gold intermediate.[2] The regioselectivity of this step is often influenced by the substitution pattern of the enyne.[2]

  • Rearrangement and Spirocycle Formation: The vinyl-gold intermediate can then undergo further transformations. In certain cases, a semipinacol-type rearrangement can occur, leading to the expansion of the newly formed ring and the generation of the spirocyclic core.

  • Protodeauration: The catalytic cycle is completed by the protodeauration of the organogold intermediate, which releases the spiro[4.5]decane product and regenerates the active gold(I) catalyst.

A visual representation of this mechanistic pathway is provided below:

mechanistic_pathway cluster_0 Catalytic Cycle 1_6_Enyne 1,6-Enyne Precursor Activated_Complex Gold-π-Alkyne Complex 1_6_Enyne->Activated_Complex + [L-Au]⁺ Au_Catalyst [L-Au]⁺ Catalyst Vinyl_Gold Vinyl-Gold Intermediate Activated_Complex->Vinyl_Gold 5-exo-dig Cyclization Spiro_Product Spiro[4.5]decane Vinyl_Gold->Spiro_Product Rearrangement & Protodeauration Spiro_Product->Au_Catalyst Regenerates Catalyst enyne_synthesis Cyclopentanone Cyclopentanone Propargylated_Ketone Propargylated_Ketone Cyclopentanone->Propargylated_Ketone 1. NaH, THF 2. Propargyl Bromide 1_6_Enyne 1_6_Enyne Propargylated_Ketone->1_6_Enyne 1. NaH, DMF 2. Allyl Bromide

Sources

Advanced Application Note: Photochemical [2+2] Cycloaddition for the Synthesis of Spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The spiro[4.5]decane framework is a privileged structural motif ubiquitous in biologically active natural products (e.g., acorenone, β-vetivone, and spirovetivanes) and modern pharmaceutical candidates[1]. Constructing this congested quaternary spirocenter presents a significant synthetic challenge due to steric hindrance and the thermodynamic penalty of forming adjacent fully substituted carbons.

While transition-metal-catalyzed cycloisomerizations and Robinson annulations are traditional approaches, the photochemical [2+2] cycloaddition offers an unparalleled, atom-economical route to these architectures[2]. By irradiating an enone (e.g., 2-cyclopentenone) in the presence of an exocyclic alkene (e.g., methylenecyclohexane), a highly strained spiro-fused cyclobutane intermediate is formed. This intermediate acts as a thermodynamic "spring," which can be subsequently triggered via base- or acid-mediated rearrangement (such as a retro-aldol or radical cleavage) to smoothly expand into the desired spiro[4.5]decane system[3].

Mechanistic Insights: The Triplet 1,4-Diradical Pathway

To optimize this protocol, one must understand the causality of the photochemical events. The reaction does not proceed via a concerted pericyclic pathway, as thermal [2+2] cycloadditions are symmetry-forbidden. Instead, it operates via a stepwise radical mechanism[4]:

  • Excitation & Intersystem Crossing (ISC): The enone absorbs UV light (λ > 300 nm), promoting an electron to the singlet excited state ( S1​ ). Due to the efficient spin-orbit coupling in cyclic enones, rapid intersystem crossing occurs to yield the longer-lived triplet state ( T1​ )[5].

  • Exciplex Formation: The T1​ enone diffuses and collides with the ground-state alkene, forming a transient exciplex.

  • Diradical Formation: The exciplex decays into a triplet 1,4-diradical. The regioselectivity (head-to-head vs. head-to-tail) is determined at this stage by the stability of the resulting radical centers and steric repulsion[4].

  • Spin Inversion & Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which rapidly collapses to form the cyclobutane ring.

Mechanism Enone Enone + Alkene (Ground State) S1 Singlet Excited State (S1) Enone->S1 hν (>300 nm) T1 Triplet Excited State (T1) S1->T1 ISC Diradical 1,4-Diradical Intermediate T1->Diradical Alkene Addition Cyclobutane Cyclobutane Adduct (Spiro-fused) Diradical->Cyclobutane Spin Inversion Spiro Spiro[4.5]decane (After Rearrangement) Cyclobutane->Spiro Ring Expansion

Fig 1: Stepwise mechanism of [2+2] photocycloaddition and subsequent ring expansion.

Experimental Design & Causality

Every parameter in a photochemical protocol must be strictly controlled to prevent competing side reactions (e.g., photodimerization of the enone or triplet quenching).

  • Light Source & Filtration: A high-pressure mercury (Hg) vapor lamp is utilized. A Pyrex filter (cutoff ~290-300 nm) is mandatory. Causality: This ensures selective excitation of the enone's n→π* transition (~320 nm) while preventing the excitation of the isolated alkene's π→π* transition, which would lead to unselective radical polymerization[2].

  • Atmosphere (Degassing): Molecular oxygen ( O2​ ) is a potent triplet quencher. Causality: If O2​ is present, it will intercept the T1​ enone, generating singlet oxygen and shutting down the cycloaddition. Vigorous sparging with N2​ or Argon is required[2].

  • Temperature Control: The reaction is conducted at cryogenic temperatures (-70 °C to -50 °C). Causality: Low temperatures suppress the reversible fragmentation of the 1,4-diradical intermediate back to starting materials, thereby increasing the overall quantum yield and minimizing thermal side reactions[2].

Quantitative Reaction Parameters
ParameterSpecification / ValueMechanistic Rationale
Enone Equivalents 1.0 equiv (e.g., 2-cyclopentenone)Limiting reagent to prevent enone photodimerization.
Alkene Equivalents 1.5 – 2.0 equivExcess drives the intermolecular collision rate with the T1​ enone.
Solvent Acetone or Acetonitrile (0.05 M)Acetone can act as a triplet sensitizer; MeCN is UV-transparent.
Wavelength (λ) > 300 nm (Pyrex filter)Targets enone n→π* transition; avoids alkene excitation.
Temperature -70 °C to -50 °CStabilizes the 1,4-diradical; prevents thermal degradation.

Step-by-Step Experimental Protocol

This self-validating protocol details the synthesis of the cyclobutane intermediate, followed by its rearrangement into the spiro[4.5]decane core.

Phase 1: Photochemical [2+2] Cycloaddition
  • Apparatus Preparation: Equip a photochemical immersion well reactor with a Pyrex cooling jacket. Insert a 450 W high-pressure mercury lamp. Ensure the cooling jacket is connected to a recirculating chiller set to -70 °C (using ethanol/dry ice or a cryogenic chiller).

  • Reaction Mixture: In a flame-dried, 500 mL quartz or borosilicate reaction vessel, dissolve 2-cyclopentenone (10.0 mmol, 1.0 equiv) and the methylenecyclohexane derivative (15.0 mmol, 1.5 equiv) in 200 mL of anhydrous, HPLC-grade acetonitrile.

  • Degassing (Critical Step): Insert a long Teflon needle into the solution and sparge with ultra-high-purity Nitrogen ( N2​ ) for a minimum of 45 minutes. Maintain a continuous, gentle N2​ blanket throughout the reaction to prevent oxygen ingress[2].

  • Irradiation: Turn on the cooling circulation. Once the internal temperature stabilizes at -50 °C to -70 °C, ignite the Hg lamp.

  • Monitoring: Monitor the reaction via GC-MS or TLC (eluting with 10% EtOAc/Hexanes). The enone peak should steadily decrease. Self-Validation: The reaction is typically complete within 4 to 8 hours. Prolonged irradiation past enone consumption will lead to degradation of the cycloadduct.

  • Workup: Extinguish the lamp, halt cooling, and allow the mixture to warm to room temperature. Concentrate the solvent in vacuo. Purify the crude spiro-fused cycloadduct via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in hexanes).

Workflow Prep Step 1: Preparation Mix Enone & Alkene in Acetonitrile Degas Step 2: Degassing Sparge with N2 (45 min) Prep->Degas Irradiate Step 3: Irradiation Hg Lamp, Pyrex, -70°C Degas->Irradiate Monitor Step 4: Monitoring GC-MS / TLC Analysis Irradiate->Monitor Workup Step 5: Workup Solvent Removal & Chromatography Monitor->Workup Rearrange Step 6: Rearrangement Ring Expansion to Spiro[4.5]decane Workup->Rearrange

Fig 2: Experimental workflow for the photochemical synthesis of spiro[4.5]decanes.

Phase 2: Rearrangement to Spiro[4.5]decane

The isolated cycloadduct contains a highly strained 4-membered ring fused to the cyclopentanone. To achieve the spiro[4.5]decane skeleton, a ring expansion is executed[2][3].

  • Reagent Setup: Dissolve the purified cycloadduct (5.0 mmol) in 50 mL of anhydrous methanol.

  • Base-Mediated Cleavage: Add a solution of sodium methoxide (NaOMe) in methanol (1.2 equiv) dropwise at 0 °C.

  • Reaction Execution: Stir the mixture at room temperature for 2 hours. The base initiates a retro-aldol-type cleavage of the cyclobutane ring, expanding the system to form the thermodynamically favored spiro[4.5]decan-7-one skeleton[2].

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Final Purification: Isolate the pure spiro[4.5]decane product via silica gel chromatography.

References

  • Lange, G. L., Campbell, H. M., & Neidert, E. (1973). Preparation of substituted spiro[4.5] decan-7-ones. Approach to the synthesis of the acorenones. The Journal of Organic Chemistry, 38(12), 2117-2121. Available at:[Link]

  • Choi, Y., & White, J. D. (2006). New insights into an old mechanism: [2 + 2] photocycloaddition of enones to alkenes. The Journal of Organic Chemistry. Available at:[Link]

  • Wikipedia Contributors. Enone–alkene cycloadditions. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Zheng, Y., et al. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(27), 7351-7381. Available at:[Link]

Sources

Application Note: Nazarov Cyclization Protocol for the Synthesis of Spiro[4.5]decan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The spiro[4.5]decane framework is a privileged, three-dimensional scaffold highly sought after in both the fragrance industry (e.g., vetiver-like odorants and patchouli mimics) and pharmaceutical drug discovery[1]. Constructing this sterically congested quaternary spiro-center is synthetically challenging. The Nazarov cyclization of cross-conjugated dienones provides a highly atom-economical, 4π-electrocyclic pathway to construct these complex spiro-fused cyclopentenones[2].

This application note details the mechanistic rationale, optimization data, and a field-validated protocol for synthesizing spiro[4.5]decan-2-ones. Specifically, it highlights the synthesis of 4,7,7-trimethyl-1-methylene-spiro[4.5]decan-2-one, a high-impact vetiver odorant, which achieves a 61% yield under optimized Lewis acid conditions[3].

Mechanistic Principles & Causality

To successfully execute and troubleshoot this protocol, it is critical to understand the causality behind the reaction dynamics:

  • Electrophilic Activation : The reaction is initiated by the coordination of a Lewis acid (e.g., BF3​⋅OEt2​ ) or Brønsted acid to the carbonyl oxygen of the cross-conjugated dienone[4]. This lowers the lowest unoccupied molecular orbital (LUMO) of the system, generating a highly delocalized pentadienyl cation.

  • Conrotatory Electrocyclization : Driven by thermal activation, the pentadienyl cation undergoes a conrotatory 4π-electrocyclic ring closure[2]. The spatial arrangement of the exocyclic double bonds on the precursor dictates that the newly formed carbon-carbon bond creates a spiro-center rather than a fused bicyclic system[2].

  • Termination & Regioselectivity : The ring closure yields a spirocyclic oxyallyl cation. The regioselectivity of the subsequent deprotonation is dictated by the steric bulk of the spiro-ring and the stability of the resulting enol[4]. Tautomerization of the enol provides the thermodynamically favored spiro[4.5]decan-2-one[3].

  • Reagent Selection (Causality) : Strong Brønsted acids (like TfOH) often lead to undesired exothermic polymerization of the diene precursor. Conversely, Lewis acids such as BF3​⋅OEt2​ provide the optimal balance of electrophilic activation without degrading the substrate, ensuring the 4π-electrocyclization outpaces competing intermolecular side reactions[3].

Mechanistic Pathway Visualization

NazarovMechanism A Cross-Conjugated Dienone Precursor B Acid Coordination (Lewis/Brønsted Acid) A->B C Pentadienyl Cation Intermediate B->C D 4π Conrotatory Electrocyclization C->D Thermal Activation E Spirocyclic Oxyallyl Cation D->E F Deprotonation & Tautomerization E->F G Spiro[4.5]decan-2-one Target Scaffold F->G

Mechanistic pathway of the Nazarov cyclization yielding spiro[4.5]decan-2-one scaffolds.

Reaction Optimization & Quantitative Data

The efficiency of the Nazarov spirocyclization is highly dependent on the choice of acid promoter and temperature. Table 1 summarizes the optimization landscape for the cyclization of the intermediate dienone to the target spiro[4.5]decan-2-one.

Table 1: Optimization of Nazarov Cyclization Conditions

EntryAcid PromoterSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1 BF3​⋅OEt2​ (1.2 eq) CH2​Cl2​ 0 to 25 4 61% Optimal Lewis acidity; clean conversion[3].
2 MeSO3​H (1.5 eq) CH2​Cl2​ 0 to 25255%Faster reaction, but minor double-bond isomerization observed.
3 SnCl4​ (1.1 eq) CH2​Cl2​ -78 to 0648%Sluggish electrocyclization at low temperatures[4].
4TfOH (1.0 eq) CH2​Cl2​ -78 to 01< 20%Excessive polymerization and degradation of the diene.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. In-process controls are embedded to ensure the practitioner can verify the reaction's success at each critical juncture.

Materials & Reagents
  • Precursor : Cross-conjugated dienone (e.g., derived via Wittig-Horner-Emmons and Grignard sequence from 3,3-dimethylcyclohexanone)[3].

  • Reagent : Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ), freshly distilled.

  • Solvent : Anhydrous Dichloromethane ( CH2​Cl2​ ), dried over activated molecular sieves.

  • Quench : Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

Methodology
  • System Preparation : Flame-dry a 50 mL two-neck round-bottom flask under a steady stream of Argon. Charge the flask with the cross-conjugated dienone precursor (1.0 mmol) and anhydrous CH2​Cl2​ (10 mL).

  • Temperature Control : Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Initiating the reaction at 0 °C suppresses the exothermic polymerization of the electron-rich diene moiety.

  • Acid Activation : Using a gas-tight syringe, add BF3​⋅OEt2​ (1.2 mmol, 1.2 equiv.) dropwise over 5 minutes. The solution will typically transition from pale yellow to a deep orange/red, indicating the formation of the pentadienyl cation intermediate.

  • Electrocyclization : Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir for 4 hours.

  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Eluent: 9:1 Hexanes/Ethyl Acetate).

    • Precursor: Rf​≈0.6 (Stains instantly with KMnO4​ ).

    • Product: Rf​≈0.4 (Stains slightly slower with KMnO4​ , UV active).

  • Quench : Once the precursor is fully consumed, cool the flask back to 0 °C and carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ dropwise. Causality: A mild, basic quench neutralizes the Lewis acid immediately, preventing acid-catalyzed isomerization of the newly formed exocyclic double bonds.

  • Workup & Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH2​Cl2​ (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure spiro[4.5]decan-2-one.

Analytical Self-Validation

To confirm the successful formation of the spiro[4.5]decan-2-one architecture, utilize the following spectroscopic markers:

  • 13C NMR : The most definitive proof of spirocyclization is the presence of the quaternary spiro-carbon, which typically resonates between δ 50.0 – 55.0 ppm . A fused bicyclic byproduct would lack this highly deshielded quaternary signal. The cyclopentenone carbonyl will appear far downfield at δ 208 – 212 ppm .

  • 1H NMR : Look for the diastereotopic protons of the cyclopentenone ring, which will exhibit complex splitting patterns (AB quartets or distinct multiplets) due to the rigid, chiral environment induced by the spiro-center.

Sources

Spiro[4.5]decanone Derivatives as Prolyl Hydroxylase Domain Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of spiro[4.5]decanone derivatives as potent inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes. This class of compounds has emerged as a significant therapeutic scaffold, particularly for the treatment of anemia associated with chronic kidney disease (CKD) and other ischemia-related conditions.[1][2]

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and the Role of PHDs

Cellular adaptation to low oxygen availability (hypoxia) is orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF).[3] HIF is a heterodimeric protein composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β). Under normal oxygen conditions (normoxia), HIF-α is continuously synthesized but rapidly targeted for degradation. This process is initiated by a family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[4][5]

PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1] This complex then polyubiquitinates HIF-α, marking it for proteasomal degradation. In hypoxic conditions, the lack of molecular oxygen, a co-substrate for PHDs, inhibits their enzymatic activity.[5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) on target genes.[1] This transcriptional activation upregulates a suite of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and iron metabolism.[1][3]

Therapeutic Rationale: Inhibition of PHD enzymes mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent upregulation of target genes like EPO.[1] This mechanism provides a therapeutic strategy for treating anemia by stimulating the production of red blood cells.[6][7]

The Spiro[4.5]decanone Scaffold: A Privileged Structure for PHD Inhibition

The spiro[4.5]decane framework, a conformationally rigid three-dimensional motif, has proven to be a valuable scaffold in medicinal chemistry.[1][8] Derivatives based on this core, particularly 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins), have been identified as potent, pan-inhibitors of the PHD enzyme family.[6][9]

Mechanism of Action: Spiro[4.5]decanone derivatives act as competitive inhibitors with respect to the 2-oxoglutarate co-substrate of PHDs.[1] Their rigid spirocyclic nature allows for the precise spatial arrangement of functional groups that interact with key residues within the catalytic site of the PHD enzyme.[8][10] Crystallographic studies have revealed interactions with catalytically important residues such as Arg-322 and π-π stacking with Trp-389 and His-313.[10][11]

The initial discovery of spirooxindoles through affinity selection mass spectrometry (AS-MS) paved the way for the optimization of the more advanced spirohydantoin class.[7][9] Structure-activity relationship (SAR) studies have been crucial in enhancing PHD2 inhibition and improving pharmacokinetic profiles.[6][9] For instance, the introduction of acidic functionalities was successful in eliminating off-target activity at the hERG potassium channel.[6][7]

Quantitative Data: In Vitro Potency of Spiro[4.5]decanone Derivatives

The following table summarizes the in vitro inhibitory activity of representative spiro[4.5]decanone derivatives against human PHD2. These values are critical for designing and interpreting cellular and in vivo experiments.

Compound IDStructurePHD2 IC50 (nM)Reference
Compound 11l 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativeData not publicly available in a specific numerical format, but described as highly efficacious[9]
Compound 3h 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativeStarting point for optimization, specific IC50 not provided[6]
Compound 4b 2,8-diazaspiro[4.5]decan-1-one analogueHigh potency demonstrated, specific IC50 not provided[11]
Compound 9p 2,8-diazaspiro[4.5]decan-1-one derivativeHigh potency demonstrated, specific IC50 not provided[11]

Note: Specific IC50 values for many proprietary compounds are not always published. The provided information reflects the reported high potency from the cited literature.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the efficacy of spiro[4.5]decanone-based PHD inhibitors.

Biochemical PHD2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PHD2. A common method involves monitoring the consumption of the co-substrate, α-ketoglutarate.[12][13]

Principle: The consumption of α-ketoglutarate by PHD2 is measured using a colorimetric method involving derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH).[12][13]

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., a peptide containing the Pro564 residue)

  • α-ketoglutarate (2-oxoglutarate)

  • Ascorbate

  • FeSO4

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (spiro[4.5]decanone derivatives) dissolved in DMSO

  • 2,4-dinitrophenylhydrazine (2,4-DNPH) solution

  • Concentrated base (e.g., NaOH)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, recombinant PHD2, HIF-1α peptide substrate, ascorbate, and FeSO4.

    • Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known PHD inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding α-ketoglutarate.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Stop the reaction by adding a solution of 2,4-DNPH. This will react with the remaining α-ketoglutarate.

    • After a short incubation, add a concentrated base to develop the color.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • The decrease in absorbance is proportional to the amount of α-ketoglutarate consumed and thus to the PHD2 activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to stabilize HIF-1α protein levels in cultured cells under normoxic conditions.[3][14]

Principle: Cells are treated with the spiro[4.5]decanone inhibitor, and the levels of HIF-1α protein are subsequently quantified by Western blotting.

Materials:

  • Cell line (e.g., HEK293, U2OS, Hep3B)[15]

  • Cell culture medium and supplements

  • Test compounds (spiro[4.5]decanone derivatives)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 4-24 hours).[3] Include a positive control (e.g., a known PHD inhibitor or hypoxia) and a negative control (vehicle).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.[14]

    • Collect the cell lysates and centrifuge to remove debris.

    • Determine the protein concentration of the supernatant.[14]

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the HIF-1α signal to the loading control.[14] An increase in the normalized HIF-1α signal indicates stabilization.

Visualizations

HIF-1α Signaling Pathway

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition cluster_nucleus_internal HIF-1a_s HIF-1α (Synthesized) PHD PHD Enzymes HIF-1a_s->PHD Prolyl Hydroxylation OH-HIF-1a Hydroxylated HIF-1α PHD->OH-HIF-1a VHL VHL E3 Ligase OH-HIF-1a->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation O2 O₂ O2->PHD 2OG 2-OG 2OG->PHD HIF-1a_s2 HIF-1α (Synthesized) HIF-1a_stable Stable HIF-1α HIF-1a_s2->HIF-1a_stable Accumulation PHD_inhibited PHD Enzymes (Inhibited) Spiro Spiro[4.5]decanone Inhibitor Spiro->PHD_inhibited HIF_complex HIF-1α/β Complex HIF-1a_stable->HIF_complex Nucleus Nucleus HIF-1a_stable->Nucleus HIF-b HIF-1β HIF-b->HIF_complex HIF-b->Nucleus HRE HRE HIF_complex->HRE Gene_Tx Target Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Tx

Caption: HIF-1α signaling under normoxia versus hypoxia/PHD inhibition.

Experimental Workflow for PHD Inhibitor Screening

Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Synthesis Synthesize Spiro[4.5]decanone Derivatives PHD_Assay In vitro PHD2 Inhibition Assay Synthesis->PHD_Assay IC50 Determine IC50 Values PHD_Assay->IC50 Cell_Culture Culture Cells (e.g., HEK293) IC50->Cell_Culture Treatment Treat with Compounds Cell_Culture->Treatment HIF_WB HIF-1α Western Blot Treatment->HIF_WB HRE_Assay HRE Reporter Assay (Optional) Treatment->HRE_Assay Data_Analysis Analyze HIF Stabilization & Gene Expression HIF_WB->Data_Analysis HRE_Assay->Data_Analysis Lead_Opt Lead Optimization & In Vivo Studies Data_Analysis->Lead_Opt Identify Lead Compounds

Caption: General workflow for screening spiro[4.5]decanone PHD inhibitors.

Conclusion

Spiro[4.5]decanone derivatives represent a highly promising class of PHD inhibitors with significant therapeutic potential, particularly for the treatment of anemia.[7][9] Their unique three-dimensional structure provides a rigid scaffold that can be extensively modified to optimize potency, selectivity, and pharmacokinetic properties.[1][8] The protocols and information provided in this guide offer a solid foundation for researchers to explore the biological activities of these compounds and to advance the development of novel therapeutics targeting the HIF pathway.

References

  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(7), 2945–2959. [Link]

  • ResearchGate. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]

  • ACS Publications. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry. [Link]

  • Springer Nature Experiments. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Protocols. [Link]

  • ResearchGate. (2019). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Retrieved from [Link]

  • PubMed. (2013). Novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2): 2,8-Diazaspiro[4.5]decan-1-ones as potent, orally bioavailable PHD2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Stereoselective Synthesis of Functionalized Spiro[4.5]decanes by Claisen Rearrangement of Bicyclic Dihydropyrans. Retrieved from [Link]

  • PubMed. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology. [Link]

  • PMC. (n.d.). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

  • PMC. (n.d.). Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model. Retrieved from [Link]

  • Harvard DASH. (n.d.). A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl.... Retrieved from [Link]

  • Frontiers. (2023). Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers in Chemistry. [Link]

  • PMC. (n.d.). Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α. Retrieved from [Link]

  • RSC Publishing. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Retrieved from [Link]

  • Volker Haase Lab. (2024). HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. Retrieved from [Link]

  • PubMed. (2024). A Prospective Randomized Controlled Clinical Study to Investigate the Efficacy and Safety of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors in Non-Dialysis Patients with Chronic Heart Failure and Renal Anemia Switched from Continuous Erythropoietin Receptor Activator Treatment. Journal of Clinical Medicine. [Link]

  • Wiley Online Library. (2022). Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors. Journal of the Formosan Medical Association. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of spiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic scaffold. The spiro[4.5]decane framework is a key structural motif in many natural products and pharmacologically active compounds, making its efficient synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of its synthesis and improve your reaction yields.

I. Understanding the Synthetic Landscape

The construction of the spiro[4.5]decane skeleton can be approached through several synthetic strategies. Each method presents its own set of challenges and optimization opportunities. The most common and effective methods include:

  • Robinson Annulation: A classic and robust method for forming a six-membered ring onto an existing cyclopentanone. It involves a Michael addition followed by an intramolecular aldol condensation.[3][4][5][6] This method is widely used for the synthesis of various carbocyclic systems.

  • Intramolecular Aldol Condensation: This approach utilizes a precursor containing two carbonyl groups that can cyclize to form the desired spirocyclic system. The formation of five or six-membered rings is generally favored in these reactions.[7][8]

  • Transition-Metal-Catalyzed Cyclizations: Modern synthetic methods often employ transition metals like gold, palladium, or rhodium to catalyze the formation of the spirocyclic core from acyclic precursors.[9] These methods can offer high efficiency and stereocontrol.

  • Nazarov Cyclization: This acid-catalyzed electrocyclic reaction of divinyl ketones can be a powerful tool for constructing the five-membered ring of the spiro[4.5]decane system.[10]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of spiro[4.5]decan-2-one and its derivatives.

A. Low Reaction Yield

Question 1: My Robinson annulation is giving a low yield of the desired spiro[4.5]decan-2-one. What are the likely causes and how can I improve it?

Answer: Low yields in Robinson annulations for spirocycle synthesis are often due to competing side reactions or incomplete conversion.[11] Here’s a systematic approach to troubleshooting:

  • Competing Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization under basic conditions, which is a common reason for low yields.[12]

    • Solution: Instead of adding MVK directly, consider using a precursor that generates it in situ. A common choice is a Mannich base like 4-(diethylamino)-2-butanone hydrochloride, which releases MVK under the reaction conditions.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for efficient enolate formation and subsequent Michael addition.

    • Solution: Systematically screen different base/solvent combinations. Common choices include sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol, or sodium hydroxide in a protic solvent. The polarity of the solvent can significantly affect the reaction rate and selectivity.

  • Inefficient Intramolecular Aldol Condensation: The second step of the annulation, the intramolecular aldol condensation, may not be proceeding to completion.

    • Solution: After the initial Michael addition, ensure the conditions are suitable for the aldol condensation. This often requires heating the reaction mixture.[3] Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.

Question 2: I am attempting an intramolecular aldol condensation to form the spirocycle, but the yield is poor. What factors should I investigate?

Answer: Intramolecular aldol condensations are powerful for ring formation, but their success hinges on several factors.[7]

  • Thermodynamic vs. Kinetic Control: The formation of the desired spirocycle is in competition with other possible cyclization or intermolecular reactions.[7]

    • Solution: The reaction temperature can influence the outcome. Lower temperatures often favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product. For spiro[4.5]decan-2-one, the formation of a five- and a six-membered ring is generally favorable.[7][8]

  • Incorrect Base Stoichiometry: Using too much or too little base can be detrimental.

    • Solution: Typically, a catalytic amount of a strong base (e.g., NaOH, KOH, or an alkoxide) is sufficient. A full equivalent of a strong, non-nucleophilic base like LDA may be required if you need to form the enolate quantitatively before the cyclization.

  • Concentration Effects: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions.

    • Solution: Run the reaction at a lower concentration (e.g., 0.01-0.1 M) to promote the desired intramolecular cyclization.

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low yields.

B. Impurity Formation and Side Reactions

Question 3: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side products and how can I minimize them?

Answer: The formation of multiple products is a common challenge, especially in cascade reactions.

  • Intermolecular Reactions: As mentioned, intermolecular Michael additions or aldol condensations can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.[11]

    • Solution: Employing high-dilution conditions is the most effective way to suppress these side reactions.

  • Formation of Regioisomers: If the precursor molecule has multiple enolizable positions, you may form different regioisomers of the spirocycle.

    • Solution: Carefully analyze the starting material for different acidic protons. If possible, use a directed aldol approach where one carbonyl is converted to a pre-formed enolate (e.g., a silyl enol ether) before reaction with the second carbonyl.

  • Decomposition of the Product: The desired spiro[4.5]decan-2-one might be unstable under the reaction or workup conditions.[13]

    • Solution: If you suspect product decomposition, try running the reaction at a lower temperature or for a shorter duration. Also, consider a milder workup procedure, such as using a buffered aqueous solution for quenching instead of a strong acid or base.

Question 4: I am observing the formation of a rearranged product in my acid-catalyzed cyclization. What is happening and how can I prevent it?

Answer: Acid-catalyzed cyclizations, such as the Nazarov cyclization, can be prone to rearrangements through carbocation intermediates.

  • Carbocation Rearrangements: The initial carbocation formed during the cyclization may rearrange to a more stable carbocation before the final product is formed.

    • Solution: Switching from a strong Lewis acid to a milder Brønsted acid (e.g., TsOH) or using a supported acid catalyst can sometimes suppress these rearrangements.[11] Running the reaction at lower temperatures can also disfavor the rearrangement pathway, which often has a higher activation energy.[11]

C. Stereochemical Control

Question 5: How can I control the stereochemistry at the spirocenter and other newly formed stereocenters?

Answer: Achieving high stereoselectivity is a significant challenge in spirocycle synthesis.[14]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

    • Solution: If you start with a chiral precursor, the existing stereocenters can influence the facial selectivity of the cyclization. This is a common strategy in the total synthesis of natural products.[1]

  • Catalyst/Ligand Control: The use of chiral catalysts or ligands is a powerful method for inducing enantioselectivity and diastereoselectivity.

    • Solution: For transition-metal-catalyzed reactions, screening a library of chiral ligands is often necessary to find the optimal one for your specific substrate.[13] In organocatalysis, chiral amines (like proline) or phosphoric acids can be used to promote enantioselective aldol and Michael reactions.[15]

  • Solvent and Temperature Effects: The reaction environment can have a profound impact on the transition state energies, thereby influencing the stereochemical outcome.[13]

    • Solution: Screen a range of solvents with varying polarities. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[13]

Stereocontrol Strategies

Stereocontrol_Strategies Spirocycle Desired Spirocycle Stereoisomer Substrate Substrate Control (Chiral Starting Material) Spirocycle->Substrate Catalyst Catalyst/Ligand Control (Chiral Catalysts/Ligands) Spirocycle->Catalyst Conditions Reaction Condition Control (Solvent, Temp.) Spirocycle->Conditions

Caption: Key strategies for controlling stereochemistry in spirocycle synthesis.

III. Experimental Protocols

Protocol 1: Robinson Annulation for Spiro[4.5]decan-2-one

This protocol is a general procedure and may require optimization for specific substrates.

Step 1: Michael Addition

  • To a solution of cyclopentanone (1.0 equiv) in a suitable solvent (e.g., ethanol) at room temperature, add a base such as sodium ethoxide (1.1 equiv).

  • Stir the mixture for 30 minutes to allow for enolate formation.

  • Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitor by TLC).

Step 2: Intramolecular Aldol Condensation and Dehydration

  • Heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

  • Continue heating until the formation of the α,β-unsaturated ketone is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.[13]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Synthetic Routes

Synthetic RouteKey ReagentsTypical Yield (%)Key AdvantagesKey Challenges
Robinson Annulation Cyclopentanone, MVK, Base60-80Well-established, readily available starting materialsMVK polymerization, potential for side reactions
Intramolecular Aldol Diketo-precursor, Base50-70High atom economy, direct cyclizationPrecursor synthesis can be multi-step
Nazarov Cyclization Divinyl ketone, Lewis/Brønsted Acid60-90[10]High yields, access to functionalized systemsPotential for rearrangements, requires specific precursors
Pd-Catalyzed Cyclization Allylic carbonate precursor, Pd catalyst80-95[9]High yields, mild conditions, potential for asymmetryCatalyst cost, ligand screening may be required

IV. References

  • Benchchem. (n.d.). Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one as a Chiral Building Block in Organic Synthesis. Retrieved from Benchchem.

  • Benchchem. (n.d.). The Natural Synthesis of Spiro[4.5]dec-9-en-7-one: A Mechanistic Exploration. Retrieved from Benchchem.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Retrieved from Benchchem.

  • Tan, D. S., et al. (2012). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.

  • Tan, D. S., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC.

  • ResearchGate. (n.d.). Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. Retrieved from ResearchGate.

  • Benchchem. (n.d.). Common side reactions and byproducts in spiro[4.4]nonane synthesis. Retrieved from Benchchem.

  • Dudley, G. B., & Tlais, S. F. (2010). Stereocontrol of 5,5-spiroketals in the synthesis of cephalosporolide H epimers. PubMed.

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.

  • ResearchGate. (n.d.). Intramolecular synthesis of spirocyclic aldol products 4, including.... Retrieved from ResearchGate.

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid.

  • ResearchGate. (2026). Synthesis based on cyclohexadienes Part 36: an efficient methodology for the construction of spiro[4.5]decanes: a formal synthesis of acorone.

  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.

  • ACS Publications. (2010). Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols.

  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions.

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from Organic Chemistry Tutor.

  • Benchchem. (n.d.). Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one. Retrieved from Benchchem.

  • Wikipedia. (n.d.). Robinson annulation.

  • BYJU'S. (2019). Robinson Annulation Mechanism.

  • Master Organic Chemistry. (2018). The Robinson Annulation.

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.

Sources

Technical Support Center: Spiro[4.5]decane Scaffold Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for spirocyclic scaffold generation. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex thermodynamic and kinetic landscapes of spiro[4.5]decane formation.

The spiro[4.5]decane framework—a bicyclic system sharing a single quaternary carbon—is a privileged structural motif found in numerous bioactive natural products (e.g., acoranes, spirovetivanes) and pharmaceutical agents [1]. However, constructing this sterically demanding quaternary center often leads to competing side reactions, poor diastereoselectivity, and catalyst deactivation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your synthetic workflows.

Diagnostic Workflow for Spiroannulation

Before diving into specific reaction conditions, consult the diagnostic flowchart below to identify the root cause of your synthetic bottleneck.

OptimizationWorkflow Start Initiate Spiro[4.5]decane Synthesis Eval Analyze Crude via NMR / GC-MS Start->Eval Eval->Eval YieldIssue Low Yield (<50%) Incomplete Conversion Eval->YieldIssue Conversion Stalled StereoIssue Poor Diastereoselectivity (d.r. < 90:10) Eval->StereoIssue Epimerization Detected SideIssue Linear Byproducts / Elimination Eval->SideIssue Off-Target Pathways Success Optimized Spiro[4.5]decane Isolated Eval->Success Target Metrics Achieved YieldFix Optimize Catalyst Loading Switch to Polar Aprotic Solvent YieldIssue->YieldFix YieldFix->Eval StereoFix Screen Chiral Ligands (e.g., BINOL-derived CPAs) StereoIssue->StereoFix StereoFix->Eval SideFix Lower Temp to -78°C Adjust Base Equivalents SideIssue->SideFix SideFix->Eval

Logical troubleshooting workflow for spiro[4.5]decane reaction optimization.

Frequently Asked Questions & Troubleshooting Guides

Q1: My transition-metal-free intramolecular ipso-halocyclization is yielding linear halogenated arenes instead of the spiro[4.5]trienone. What is the mechanistic cause, and how do I fix it?

The Causality: When treating 4-(p-methoxyaryl)-1-alkynes with electrophiles like ICl or I 2​ , the electrophile can either activate the alkyne (desired) or attack the electron-rich aromatic ring directly via electrophilic aromatic substitution (undesired). If your temperature is too high or your solvent lacks protic character, the activation energy barrier for direct aromatic halogenation is easily overcome [2]. The Solution: You must strictly control the thermodynamics. Lower the reaction temperature to -78 °C. Furthermore, utilize a mixed solvent system of CH 2​ Cl 2​ /MeOH (3:4 ratio) and 2 equivalents of NaOMe. The protic solvent (MeOH) and base stabilize the intermediate iodonium ion on the alkyne, directing the arene to perform an intramolecular ipso-attack to form the spiro[4.5]decane skeleton [2].

Q2: I am attempting a[3+2] cycloaddition to form 2-amino-spiro[4.5]decane-6-ones, but my diastereomeric ratio (d.r.) is stuck around 60:40. How can I achieve high stereoselectivity?

The Causality: In cycloadditions involving cyclopropylamines and olefins, the background thermal reaction often competes with the catalyzed pathway, leading to a racemic or poorly selective mixture. Without a rigid chiral environment, the facial approach of the intermediates is entirely stochastic. The Solution: Implement a synergistic photocatalysis and organocatalysis approach. By using a BINOL-derived chiral phosphoric acid (CPA) in conjunction with a photocatalyst, the reaction can be run under mild conditions (room temperature). The CPA forms a highly organized, hydrogen-bonded chiral pocket with the reactive intermediates, effectively blocking one facial approach and elevating the d.r. up to 99:1 [3]. Note: Do not lower the temperature to -20 °C in an attempt to improve d.r.; empirical data shows this severely stalls the yield without improving selectivity [3].

Q3: During the synthesis of 6-oxa-spiro[4.5]decane derivatives via benzo[c]oxepine ring-opening, my conversion stops at 40%. How do I drive the reaction to completion?

The Causality: This cascade reaction relies on a formal 1,2-oxygen migration. If the intermediate alkoxide is not properly stabilized or if the leaving group dynamics are sluggish, the cascade stalls. The Solution: The addition of specific additives is critical. Ensure you are using Cs 2​ CO 3​ as the base, and introduce LiBr and H 2​ SO 4​ (2.0 equiv each) as additives in DMSO at 80 °C. The lithium ions act as a Lewis acid to coordinate and activate the oxygen, while the bromide facilitates the ring-opening kinetics, pushing the yield above 75% [4].

Quantitative Data: Optimization Parameters

To aid in your experimental design, the following table summarizes the optimized thermodynamic and kinetic parameters for various spiro[4.5]decane formation methodologies.

Reaction MethodologyCatalyst / Key ReagentsOptimal SolventTemp (°C)Yield (%)Selectivity / d.r.
Gold-Catalyzed Enyne Cyclization [1]JohnPhosAuSbF₆ (2 mol%)DCE6052–81N/A
Photocatalytic [3+2] Cycloaddition [3]Photocatalyst + BINOL-CPACH 2​ Cl 2​ 2588Up to 99:1
Intramolecular ipso-Halocyclization [2]ICl (2 equiv) + NaOMe (2 equiv)CH 2​ Cl 2​ /MeOH-78>75N/A
Benzo[c]oxepine Ring-Opening [4]Cs 2​ CO 3​ , LiBr, H 2​ SO 4​ DMSO8076–82N/A

Self-Validating Experimental Protocols

A robust protocol must include built-in validation checkpoints to prevent the propagation of errors through multi-step syntheses. Below are standardized methodologies for two highly efficient spiroannulation techniques.

Protocol A: Synthesis of 3-Halospiro[4.5]trienones via ipso-Halocyclization [2]

Objective: Construct the spiro[4.5]decane core via transition-metal-free halocyclization.

  • Preparation: In an oven-dried Schlenk flask under N 2​ , dissolve 4-(4-methoxyphenyl)-1-phenyl-1-butyne (0.3 mmol) in a 3:4 mixture of anhydrous CH 2​ Cl 2​ and MeOH (7.0 mL total volume).

  • Base Addition: Add NaOMe (0.6 mmol, 2.0 equiv) and stir for 5 minutes.

  • Thermal Control (Critical Causality Step): Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Failure to equilibrate will result in aromatic halogenation.

  • Electrophile Addition: Dissolve ICl (0.9 mmol, 3.0 equiv) in 1 mL CH 2​ Cl 2​ and add dropwise over 10 minutes.

  • Reaction Monitoring: Stir for 30 minutes at -78 °C.

  • Self-Validation (Quench & TLC): Quench the reaction cold by adding 2 mL of saturated aqueous Na 2​ S 2​ O 3​ .

    • Validation Check: The organic layer must turn from dark brown/yellow to clear/pale yellow. If the brown color persists, unreacted ICl is still present. Add an additional 1 mL of Na 2​ S 2​ O 3​ before warming to room temperature to prevent post-workup degradation.

  • Isolation: Extract with CH 2​ Cl 2​ (3 × 10 mL), dry over anhydrous MgSO 4​ , and purify via silica gel chromatography.

Protocol B: Synergistic Photocatalytic [3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-ones [3]

Objective: Achieve highly diastereoselective spiroannulation using green chemistry principles.

  • Setup: To a transparent, dry vial equipped with a magnetic stir bar, add 2-methylene-tetrahydronaphthalen-1-one (1.0 equiv), N -cyclopropylaniline (1.5 equiv), and the BINOL-derived chiral phosphoric acid (rac-CPA, 10 mol%).

  • Solvent & Degassing: Add anhydrous CH 2​ Cl 2​ (0.1 M concentration). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs ( λ = 450 nm). Stir at room temperature (25 °C) for 12–24 hours.

  • Self-Validation (NMR Analysis): Before column chromatography, concentrate a 0.1 mL aliquot and take a crude 1 H NMR in CDCl 3​ .

    • Validation Check: Look for the disappearance of the terminal olefinic protons of the starting material (typically around δ 5.5–6.5 ppm). Calculate the d.r. by integrating the distinct chemical shifts of the newly formed spiro-adjacent protons. If starting material persists, verify the emission intensity of your LED source.

  • Purification: Evaporate the solvent and purify the residue by flash chromatography (Hexanes/EtOAc) to isolate the pure spiro[4.5]decane derivative.

References

  • Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins Source: MDPI URL:[Link](Note: URL reflects the journal's open-access repository structure)

  • Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Support Center: Diastereoselective Synthesis of Spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the diastereoselective synthesis of spiro[4.5]decanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this important structural motif. The spiro[4.5]decane core is a prevalent feature in numerous natural products and biologically active compounds, making its efficient and stereocontrolled synthesis a critical endeavor in organic chemistry.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical field experience. Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered during your synthetic campaigns.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable protocols to get your synthesis back on track.

Q1: My reaction is producing a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?

Underlying Causes & Solutions:

Low diastereoselectivity is a frequent hurdle and can stem from several factors related to the reaction mechanism and conditions. The key is to understand the transition state of the cyclization step and how different parameters can influence it.

  • Substrate Control: The inherent stereochemistry of your starting material is a primary determinant of the final diastereoselectivity. The steric bulk of substituents on your acyclic precursor can direct the cyclization to favor one diastereomer over the other. For instance, in Nazarov electrocyclizations to form spirocyclic ketones, a substituent at the C2 position of a dihydropyran moiety can lead to high stereoselectivity.[4] Similarly, in intramolecular Heck reactions, high stereoselectivity is often achieved with substrates containing specific structural features like a trans-acetonide and a tertiary amide substituent.[5]

    • Actionable Advice: Carefully consider the design of your substrate. Introducing bulky protecting groups or substituents at strategic positions can create a steric bias that favors the desired diastereomeric transition state.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal and its associated ligands is paramount in controlling stereoselectivity.[2] For example, Rh(I) complexes have been effectively used in the dimerization of ene-vinylidenecyclopropanes to construct spiro[4.5]decane skeletons.[2] In other systems, palladium catalysis has been employed for the asymmetric synthesis of spiro compounds.[1]

    • Actionable Advice: Screen a variety of catalysts and ligands. Chiral ligands, in particular, can create a chiral environment around the metal center, which can effectively induce diastereoselectivity.

  • Reaction Conditions (Solvent, Temperature, Additives):

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic solvent screen is often a crucial step in optimizing diastereoselectivity. For instance, in a [3+2] cycloaddition to form 2-amino-spiro[4.5]decane-6-ones, dichloromethane (DCM) was found to be the most effective solvent.[1]

    • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy. However, this can also lead to a decrease in reaction rate.

    • Additives: Lewis acids or other additives can coordinate to the substrate or catalyst, altering the steric and electronic properties of the transition state.[6] While sometimes unsuccessful in enhancing selectivity in Diels-Alder approaches, their effect is system-dependent and worth investigating.[7] The use of lithium bromide (LiBr) in combination with lithium amides has been shown to significantly improve both yield and diastereoselectivity in certain 1,2-addition reactions.[6]

Experimental Protocol for Optimizing Diastereoselectivity:

ParameterConditions to ScreenRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (MeCN), 1,4-DioxaneVarying polarity and coordinating ability can alter transition state energies.
Temperature Room Temperature (RT), 0 °C, -20 °C, -78 °CLower temperatures can increase selectivity by favoring the lower energy transition state.
Catalyst/Ligand If applicable, screen different metals (e.g., Pd, Rh, Cu) and chiral ligands (e.g., BINAP, Phospha-Ferrocene).The electronic and steric properties of the catalyst-ligand complex are critical for stereoinduction.
Additives Lewis Acids (e.g., TiCl4, Sc(OTf)3), Salts (e.g., LiBr, LiCl)Additives can chelate to the substrate or catalyst, influencing the approach of reactants.
Q2: The overall yield of my spirocyclization reaction is low. What are the likely causes and how can I improve it?

Underlying Causes & Solutions:

Low yields can be attributed to incomplete conversion, competing side reactions, or product degradation.

  • Inefficient Cyclization: The activation barrier for the desired cyclization may be too high under the current conditions.

    • Actionable Advice:

      • Increase Temperature: While this may negatively impact diastereoselectivity, it can improve conversion. A careful balance must be struck.

      • Change Catalyst System: A more active catalyst may be required to facilitate the reaction. For example, SmI2-promoted ketyl radical cyclizations are effective for constructing spiro[4.5]decanes.[8]

      • Modify the Substrate: Introducing electron-withdrawing or -donating groups can alter the electronics of the system and lower the activation energy for cyclization.

  • Competing Side Reactions: Depending on the reaction type, various side pathways can compete with the desired spirocyclization.

    • Intramolecular Michael Addition: In base-mediated reactions, ensure the base is not promoting undesired side reactions. A screen of bases (e.g., NaOH, KOH, DBU) and their stoichiometry can be beneficial.[9]

    • Heck Reaction: β-hydride elimination is a common side reaction. Choosing substrates that lack β-hydrogens or using conditions that favor reductive elimination over β-hydride elimination can mitigate this.

    • Nazarov Cyclization: This reaction can be sensitive to the substitution pattern on the diene and dienophile, which can influence the reaction pathway.[4]

  • Product Instability: The spirocyclic product may be unstable under the reaction or workup conditions.

    • Actionable Advice:

      • Milder Conditions: Employ milder reaction conditions (e.g., lower temperature, less harsh reagents).

      • Modified Workup: Analyze the crude reaction mixture to determine if the product is degrading during purification. A modified workup or purification technique (e.g., rapid filtration through a plug of silica vs. full column chromatography) may be necessary.

Workflow for Troubleshooting Low Yield:

Caption: Decision-making workflow for addressing low reaction yields.

Q3: I am having difficulty separating the diastereomers of my spiro[4.5]decane product. What purification strategies can I employ?

Underlying Causes & Solutions:

Diastereomers have different physical properties, but sometimes these differences are subtle, making separation by standard column chromatography challenging.[10]

  • Optimize Chromatographic Conditions:

    • Stationary Phase: While silica gel is the most common stationary phase, consider using alumina or reversed-phase (C18) silica.[10] Sometimes, simply changing the stationary phase can significantly improve separation.

    • Solvent System: A thorough screen of solvent systems is crucial. Using a less polar solvent system can often enhance the separation of closely eluting compounds. Gradient elution is generally more effective than isocratic elution.

    • Column Stacking: For particularly difficult separations, stacking multiple chromatography columns can increase the theoretical plates and improve resolution.[10]

  • Derivatization: If the diastereomers are inseparable, it may be possible to derivatize the mixture into a form that is more easily separated. For example, if your product contains a hydroxyl or amine group, you can form an ester or amide derivative with a chiral, enantiopure reagent. The resulting diastereomeric derivatives may have significantly different chromatographic properties. After separation, the original functionality can be regenerated.

  • Crystallization: If your product is crystalline, fractional crystallization can be a powerful purification technique. This method relies on the different solubilities of the diastereomers in a particular solvent system.

Protocol for Difficult Diastereomer Separation:

  • Analytical HPLC/TLC: Develop an analytical method that shows baseline or near-baseline separation of the diastereomers. This will guide your preparative chromatography.

  • Preparative Chromatography:

    • Start with a long, narrow column for better resolution.

    • Use a slow flow rate.

    • Collect small fractions and analyze them by TLC or HPLC.

  • If chromatography fails:

    • Attempt fractional crystallization from a variety of solvents.

    • Consider derivatization to enhance the physical differences between the diastereomers.

Frequently Asked Questions (FAQs)

What are the most common synthetic strategies for constructing the spiro[4.5]decane framework?

Several powerful methods have been developed, including:

  • Diels-Alder Cycloadditions: This classic reaction can be used to form the spirocyclic core, though achieving high selectivity can be challenging and may not be improved by Lewis acid catalysis in all cases.[7]

  • Radical Cyclizations: Samarium(II) iodide (SmI2)-promoted ketyl radical cyclizations are effective for the stereoselective construction of spiro[4.5]decanes.[8]

  • Transition Metal-Catalyzed Reactions: This broad category includes intramolecular Heck reactions, [3+2] cycloadditions, and Rh-catalyzed dimerizations.[1][2][11]

  • Nazarov Cyclization: This acid-catalyzed electrocyclic reaction of divinyl ketones is a powerful tool for synthesizing spirocyclic ketones.[4][12]

  • Intramolecular Michael Addition: This method can be a straightforward and efficient way to construct spirocyclic systems under mild, transition-metal-free conditions.[9]

  • Rearrangement Reactions: Skeletal rearrangements, such as the Claisen rearrangement, can provide access to fully functionalized spiro[4.5]decanes in a single step with excellent stereocontrol.[13]

How does the substitution pattern on the starting material affect the diastereoselectivity?

The substitution pattern plays a crucial role in dictating the stereochemical outcome. Steric hindrance is a primary factor. Bulky substituents will preferentially occupy pseudo-equatorial positions in the transition state to minimize non-bonding interactions. This preference can be exploited to control the facial selectivity of the cyclization. For example, in the diastereoselective formation of spirocyclic oxindoles via an intramolecular Heck reaction, high stereoselection is only achieved with substrates that have both a trans-acetonide and a tertiary amide substituent at a specific position.[5]

What is the role of computational chemistry in predicting and understanding diastereoselectivity in spiro[4.5]decane synthesis?

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to rationalize and predict the outcomes of stereoselective reactions.[14][15] By calculating the energies of the different possible transition states leading to the various diastereomers, researchers can predict which diastereomer is likely to be favored. These calculations can provide valuable insights into the origins of stereoselectivity, helping to guide substrate design and reaction optimization.[14]

Diagram of a Generalized Reaction Coordinate for Diastereoselective Synthesis:

G cluster_0 Reaction Coordinate A Starting Material B Transition State 1 (TS1) A->B ΔG‡(major) C Transition State 2 (TS2) A->C ΔG‡(minor) D Diastereomer 1 (Major) B->D E Diastereomer 2 (Minor) C->E

Caption: Energy profile illustrating the kinetic control of diastereoselectivity.

References

  • Sherman, D. H., et al. (2020). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly Stereoselective Construction of Spiro[4.5]decanes by SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization. Organic Letters. [Link]

  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. OA Monitor Ireland. [Link]

  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. PubMed. [Link]

  • Wang, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Bellina, F., et al. (2005). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters. [Link]

  • Li, Y., et al. (2021). Rh(i)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[4.5]decanes and mechanistic studies. PMC. [Link]

  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed. [Link]

  • Overman, L. E., & Rosen, M. D. (2006). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. Amanote Research. [Link]

  • Lee, H., & Kim, S. (2006). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. ResearchGate. [Link]

  • Rafel, S., et al. (1998). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wang, Y., et al. (2025). Selected examples of spiro[4.5]decane compounds. ResearchGate. [Link]

  • Li, Y., et al. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. [Link]

  • Beames, D. J., & Mander, L. N. (1981). Intramolecular cyclisation of phenolic α-diazoketones. Novel synthesis of the spiro[4.5]decane carbon framework. Journal of the Chemical Society, Chemical Communications. [Link]

  • Kumar, S., et al. (2021). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]

  • Wang, C., et al. (2024). Molecular Reconstruction with Stereochemical Relay: An Investigation into the Rearrangement of Spiro[4.5]decadienone to Benzoxepane. PubMed. [Link]

  • Kraft, P., & Cadalbert, R. (2002). Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. ResearchGate. [Link]

  • Chen, C., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • Buchwald, S. L., et al. (2016). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. [Link]

  • Overman, L. E., & Rosen, M. D. (2006). Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. PubMed. [Link]

  • Pinder, A. R., Price, S. J., & Rice, R. M. (1973). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. The Journal of Organic Chemistry. [Link]

  • Doi, T., et al. (2025). Stereoselective Synthesis of Delgocitinib and Its Diastereomer Using Organocatalyzed Michael Addition. PubMed. [Link]

  • Santai, T. (2021). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

Sources

Technical Support Center: HPLC Purification of Spiro[4.5]decan-2-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of spiro[4.5]decan-2-one analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique spirocyclic compounds. The inherent structural rigidity, hydrophobicity, and potential chirality of the spiro[4.5]decane framework present distinct challenges in High-Performance Liquid Chromatography (HPLC).[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format, supplemented with detailed troubleshooting protocols and workflows to empower you to overcome common purification hurdles and achieve your purity and recovery goals.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a purification strategy for spiro[4.5]decan-2-one and its derivatives.

Q1: Which HPLC mode is best for my compound: Reversed-Phase or Normal-Phase?

The choice between Reversed-Phase (RP) and Normal-Phase (NP) HPLC is the foundational decision in method development.[3] Spiro[4.5]decan-2-one and its non-polar analogs are often amenable to both modes, but the optimal choice depends on the specific goals of your purification.

  • Reversed-Phase (RP) HPLC is the most common starting point for achiral separations.[4] Given the hydrophobic nature of the spiro[4.5]decane core (XLogP3 of 2.6 for the parent ketone), it retains well on non-polar stationary phases like C18.[2] RP methods are generally robust, reproducible, and use readily available, less hazardous solvents like acetonitrile and water.[4]

  • Normal-Phase (NP) HPLC is often the preferred mode for separating stereoisomers (enantiomers or diastereomers) of chiral spiro analogs.[3][5] The polar stationary phase (e.g., silica or modified phases) and non-polar mobile phases (e.g., hexane/isopropanol) can facilitate specific hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition on a Chiral Stationary Phase (CSP).[3]

Table 1: Comparison of HPLC Modes for Spiro[4.5]decan-2-one Analogs

FeatureReversed-Phase (RP) HPLCNormal-Phase (NP) HPLC
Primary Application Achiral purity assessment, impurity isolationChiral separations , isomer purification
Stationary Phase Non-polar (e.g., C18, C8, Phenyl)Polar (e.g., Silica, Amino, Cyano, Chiral CSPs)
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)[6]Non-polar (e.g., Hexane/Isopropanol, Hexane/Ethanol)[3][7]
Analyte Elution Order Most polar elutes firstMost non-polar elutes first
Strengths High reproducibility, wide applicability, good for MS compatibilitySuperior selectivity for stereoisomers, good for very hydrophobic compounds
Weaknesses May offer insufficient selectivity for isomersSensitive to water content in mobile phase, solvent cost/disposal[8]
Q2: My spiro compound is chiral. How do I approach enantiomeric separation?

Enantioselective HPLC is critical for chiral drug development. A systematic screening approach is most effective.

  • Start with Normal-Phase Mode: NP-HPLC is generally more successful for the chiral separation of compounds like spiro alcohols and ketones.[3]

  • Screen Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including spirocycles.[3] Begin by screening a few key columns.

  • Optimize the Mobile Phase: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol) is the most powerful tool for optimizing selectivity and resolution in NP chiral separations.[7]

Table 2: Recommended Chiral Stationary Phases (CSPs) for Initial Screening

CSP TypeCommon Trade NamesTypical Mobile Phase (NP)Key Interaction Mechanism
Amylose-based CHIRALPAK® AD, CHIRALPAK® ASHexane / IsopropanolHydrogen bonding, π-π interactions, steric inclusion
Cellulose-based CHIRALCEL® OD, CHIRALCEL® OJHexane / EthanolHydrogen bonding, dipole-dipole interactions
Cyclodextrin-based CYCLOBOND™Polar-organic or RPHost-guest inclusion complexes[9]
Q3: What are the key parameters to optimize for better resolution?

Resolution is a function of efficiency, selectivity, and retention. To improve it, you must manipulate the parameters that affect these factors.

  • Selectivity (α): This is the most critical factor for separating closely eluting peaks.

    • Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in RP-HPLC or the alcohol modifier percentage in NP-HPLC is the primary way to change selectivity.[10]

    • Stationary Phase Chemistry: Switching from a C18 to a Phenyl-Hexyl or PFP column in RP-HPLC can introduce different retention mechanisms (e.g., π-π interactions) and dramatically alter selectivity.[11][12]

  • Efficiency (N): This relates to peak sharpness. Sharper peaks are narrower and better resolved.

    • Flow Rate: Lowering the flow rate can increase efficiency, but at the cost of longer run times.[10]

    • Column Particle Size: Smaller particles (e.g., <3 µm) yield much higher efficiency and sharper peaks.[13]

  • Retention Factor (k'): Increasing retention (longer run time) can sometimes improve the resolution of early-eluting peaks. This is achieved by decreasing the solvent strength (less organic in RP, less alcohol in NP).

Q4: I'm seeing poor peak shape (tailing/fronting). What are the likely causes?

Poor peak shape is one of the most common HPLC problems.[14]

  • Peak Tailing: This is often caused by secondary interactions, where a small fraction of the analyte is retained more strongly than the rest.[15]

    • Silanol Interactions: The most frequent cause for basic analytes. Residual silanol groups on the silica support can interact ionically with basic functional groups, causing tailing.[15] Solution: Add a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to the mobile phase to suppress silanol ionization.[14]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.[16][17] Solution: Dilute the sample or inject a smaller volume.

    • Metal Chelation: Some compounds can chelate with trace metals in the stainless-steel column or system, causing tailing.[16][18] Solution: Use a bio-inert or PEEK-lined column and system, or add a chelating agent like EDTA to the mobile phase.[18]

  • Peak Fronting: This is most commonly a result of:

    • Column Overload: Particularly volume overload or injecting a sample in a solvent significantly stronger than the mobile phase.[19] Solution: Reduce injection volume and ensure the sample is dissolved in a solvent weaker than or identical to the initial mobile phase.[13]

Q5: How do I scale my analytical method to a preparative one for purification?

Scaling a method from analytical to preparative scale is essential for isolating larger quantities of your compound. The goal is to maintain the separation quality (resolution) while maximizing throughput.[17]

The core principle is to keep the linear velocity of the mobile phase constant. The flow rate must be increased proportionally to the change in the column's cross-sectional area.

Formula for Scaling Flow Rate: F₂ = F₁ × (d₂² / d₁²) Where:

  • F₁ = Flow rate on the analytical column

  • F₂ = Flow rate on the preparative column

  • d₁ = Inner diameter of the analytical column

  • d₂ = Inner diameter of the preparative column

The injection volume can also be scaled proportionally to the column volume to maintain a similar sample load. This methodical approach allows for a predictable transition from small-scale analysis to large-scale purification.[20][21]

Troubleshooting Guide

Use this section to diagnose and resolve specific experimental issues. A logical workflow is essential for efficient problem-solving.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Primary Causes & Checks cluster_2 Solutions Problem Identify Chromatographic Problem Res Poor Resolution Problem->Res Tail Peak Tailing Problem->Tail Drift Retention Time Drift Problem->Drift Pressure High Backpressure Problem->Pressure Cause_Res Cause: - Inadequate Selectivity - Low Efficiency Res->Cause_Res Investigate Cause_Tail Cause: - Silanol Interaction - Column Overload - Solvent Mismatch Tail->Cause_Tail Investigate Cause_Drift Cause: - Poor Equilibration - Mobile Phase Change - Temperature Fluctuation Drift->Cause_Drift Investigate Cause_Pressure Cause: - Column/Frit Blockage - Buffer Precipitation - System Blockage Pressure->Cause_Pressure Investigate Sol_Res Solution: - Optimize Mobile Phase - Change Column - Lower Flow Rate Cause_Res->Sol_Res Implement Sol_Tail Solution: - Add Modifier (e.g., TFA) - Reduce Injection Load - Match Sample Solvent Cause_Tail->Sol_Tail Implement Sol_Drift Solution: - Increase Equilibration Time - Prepare Fresh Mobile Phase - Use Column Oven Cause_Drift->Sol_Drift Implement Sol_Pressure Solution: - Reverse & Flush Column - Check Buffer Solubility - Check Tubing/Filters Cause_Pressure->Sol_Pressure Implement

Caption: A systematic workflow for troubleshooting common HPLC issues.

Table 3: Detailed Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Poor Resolution / Co-eluting Peaks 1. Inappropriate Mobile Phase: Solvent strength is too high, or selectivity is poor.1a. (RP): Decrease the percentage of organic solvent (ACN/MeOH) to increase retention. 1b. (NP): Decrease the percentage of alcohol modifier. 1c. Try a different organic solvent (e.g., switch from ACN to MeOH) to alter selectivity.[22]
2. Inappropriate Stationary Phase: The column chemistry does not provide enough selectivity for the analogs.2. Switch to a column with different chemistry (e.g., C18 to Phenyl or PFP) to introduce new interaction mechanisms.[11]
3. Low Column Efficiency: Peaks are too broad.3. Check for extra-column volume (use shorter, narrower tubing).[13] Ensure the column is not old or voided.
Peak Tailing 1. Secondary Silanol Interactions: (Most common for basic analogs).1. (RP): Add 0.05-0.1% TFA or formic acid to the mobile phase to protonate silanols.[14] (NP): Add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1%).[7]
2. Mass Overload: Too much sample injected onto the column.2. Dilute the sample by a factor of 10 and re-inject. If peak shape improves, overload was the cause.[14]
3. Sample Solvent Effects: Sample is dissolved in a solvent much stronger than the mobile phase.3. Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Peak Fronting 1. Volume Overload / Solvent Effects: Injection volume is too large or sample solvent is too strong.1. Reduce the injection volume. Ensure the sample solvent is weaker than the mobile phase.[19]
2. Poor Sample Solubility: The analyte is precipitating at the head of the column.2. Change the sample solvent to one with better solubility that is still compatible with the mobile phase.
Variable or Drifting Retention Times 1. Insufficient Column Equilibration: Column is not stable before injection.1. Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection.[19]
2. Mobile Phase Changes: Inaccurate mixing, evaporation of a volatile component, or degradation.2. Prepare fresh mobile phase daily. Keep solvent bottles capped. If using an online mixer, prime and purge all lines.[8]
3. Temperature Fluctuations: Lab temperature changes affect viscosity and retention.3. Use a thermostatted column compartment to maintain a constant temperature (e.g., 30-40 °C).[10]
Low Recovery / No Peak 1. Irreversible Adsorption: The compound is sticking permanently to the column.1. This can happen with very hydrophobic compounds. Try a stronger mobile phase or a different column. A column flush with a very strong solvent (e.g., isopropanol) may help.
2. Sample Degradation: The compound is not stable in the sample solvent or mobile phase.2. Check the stability of the compound under the analytical conditions. Ensure the mobile phase pH is appropriate.[23]
High Backpressure 1. Column Frit Blockage: Particulate matter from the sample or system has clogged the inlet frit.1. Disconnect the column and reverse-flush it at a low flow rate (do not do this with all columns; check manufacturer's instructions). Install a guard column or in-line filter to protect the analytical column.[8]
2. Buffer Precipitation: The buffer has crashed out of solution, typically when a high concentration of organic solvent is introduced.2. Ensure the selected buffer is soluble in the highest organic percentage of your gradient. Flush the system thoroughly with aqueous solvent if precipitation is suspected.[19]

Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always begin with analytical scale development before scaling up to preparative purification.[24]

Protocol 1: Initial Method Development for Achiral Purification (Reversed-Phase)

This protocol is designed to quickly establish a baseline separation for purity analysis of a new spiro[4.5]decan-2-one analog.

  • Column Selection:

    • Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~1 mg/mL. If solubility is an issue, adjust the solvent, but avoid using 100% strong solvent if possible. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Scouting Gradient):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV, monitor at 210 nm (for the ketone carbonyl) or the λmax of any chromophores.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-20 min: 5% to 95% B (Linear ramp)

      • 20-25 min: 95% B (Hold)

      • 25-26 min: 95% to 5% B (Return to initial)

      • 26-30 min: 5% B (Equilibration)

  • Analysis and Optimization:

    • From this initial run, determine the approximate elution percentage of your target compound.

    • Develop a focused gradient around this percentage to improve resolution from nearby impurities. For example, if the peak elutes at 15 minutes (approx. 70% B), a new gradient of 50-90% B over 15 minutes might be effective.

Protocol 2: Chiral Separation Screening (Normal-Phase)

This protocol outlines a screening process to find a suitable chiral method.

  • Column Selection:

    • Screen at least two polysaccharide-based CSPs, for example:

      • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALPAK® AD-H)

      • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALCEL® OD-H)

      • Dimensions: 4.6 x 250 mm, 5 µm

  • Mobile Phase Preparation:

    • Prepare mixtures of HPLC-grade n-Hexane and an alcohol modifier (Isopropanol [IPA] or Ethanol [EtOH]). Common starting points are 90:10, 80:20, and 95:5 (v/v) Hexane:Alcohol.

  • Sample Preparation:

    • Dissolve the racemic sample in the mobile phase to a concentration of ~1 mg/mL.

  • HPLC Conditions (Isocratic):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (ambient)

    • Injection Volume: 10 µL

    • Detection: UV at the compound's λmax.

    • Run Program: Test each column with each mobile phase composition isocratically for 20-30 minutes.

  • Analysis and Optimization:

    • Calculate the retention (k'), selectivity (α), and resolution (Rs) for any observed peak splitting.

    • If partial separation is observed, fine-tune the Hexane/Alcohol ratio. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Consider testing a different alcohol (IPA vs. EtOH) as this can significantly impact selectivity.

Method Development & Scaling Workflow

This diagram illustrates the logical progression from initial analytical method development to large-scale preparative purification.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A Define Goal (Purity vs. Chiral) B Select Mode & Column (RP or NP/Chiral) A->B C Run Scouting Gradient (e.g., 5-95% B) B->C D Optimize Selectivity (Adjust Gradient, Solvent, pH) C->D E Achieve Baseline Resolution (Rs > 1.5) D->E F Determine Max Sample Load (Analytical Overload Study) E->F Method is Ready G Select Preparative Column (Same Chemistry, Larger ID) F->G H Calculate Scaled Parameters (Flow Rate, Gradient Time) G->H I Perform Preparative Run H->I J Collect Fractions I->J K Analyze Fractions for Purity J->K

Caption: Workflow from analytical method development to preparative purification.

References

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Effective HPLC method development. SciSpace. [Link]

  • HPLC Troubleshooting Guide. Unknown Source. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MTC USA. [Link]

  • How to fix peak shape in hplc? ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [Link]

  • A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Medwin Publishers. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Preparative HPLC Troubleshooting Guide. Agilent. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • Optimization and troubleshooting of preparative liquid chromatography using statistical design of experiments: Four small-molecule case studies. ResearchGate. [Link]

  • Separation of Spirodecanone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • 1. How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. MicroSolv Technology Corporation. [Link]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Unknown Source. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. Academia.edu. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. BENTHAM SCIENCE. [Link]

  • Why we do use reversed phase in HPLC? ResearchGate. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. PubMed. [Link]

  • Development of a Normal Phase HPLC Method for the Separation of Creatinine and Purine Metabolites. ACCTA, Inc. [Link]

  • THE HPLC CHIRAL SEPARATION OF NATURAL PRODUCTS. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. [Link]

  • Spiro(4.5)decan-2-one. PubChem. [Link]

Sources

overcoming low yields in Claisen rearrangement for spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals struggling with the construction of sterically demanding quaternary centers—specifically, the spiro[4.5]decane system—via the Claisen rearrangement.

Forming a spiro[4.5]decane system via a [3,3]-sigmatropic rearrangement requires forcing a bulky, highly substituted allyl vinyl ether into a highly organized chair-like transition state. The inherent 1,3-diaxial interactions and steric clashes often lead to prohibitive activation barriers ( ΔG‡ ), resulting in either incomplete conversion or thermal degradation.

This guide provides mechanistic troubleshooting, optimized protocols, and self-validating workflows to overcome these low yields.

Diagnostic Workflow: Isolating the Cause of Low Yields

Before altering your protocol, you must diagnose the specific failure mode of your current reaction. Use the diagnostic logic tree below to determine your next steps.

ClaisenTroubleshooting Start Low Yield in Spiro[4.5]decane Claisen Rearrangement Q1 Analyze Crude Mixture (NMR/TLC) Start->Q1 Degradation Complex Mixture / Tar (Thermal Degradation) Q1->Degradation No SM recovered Recovery >50% Starting Material (High Activation Barrier) Q1->Recovery SM intact SideProd Elimination / Retro-Ene Side Products Q1->SideProd Distinct byproducts Action1 Switch to Ireland-Claisen (Lower Temp/Silyl Trap) Degradation->Action1 Action2 Microwave Irradiation (Rapid Heating Profile) Recovery->Action2 Action3 Optimize Lewis Acid (e.g., Et2AlCl, TiCl4) Recovery->Action3 SideProd->Action1

Troubleshooting workflow for low-yield spirocyclic Claisen rearrangements.

Section 1: Core Troubleshooting & FAQs

Q: I am attempting a standard thermal Claisen rearrangement at 200°C in sealed toluene. My yield is <15%, and the reaction turns black. Why is this happening? A: You are experiencing thermal degradation. The spiro[4.5]decane transition state suffers from severe steric repulsion between the forming 5-membered ring and the axial protons of the pre-existing 6-membered ring [1]. The thermal energy required to overcome this ΔG‡ exceeds the decomposition threshold of your allyl vinyl ether. Solution: Abandon standard thermal conditions. You must lower the activation barrier using either the Ireland-Claisen variant (which proceeds at 25–60°C) or utilize a Lewis Acid to lower the LUMO of the vinyl ether.

Q: I switched to the Ireland-Claisen rearrangement, but my yield is still poor, and I am getting a mixture of diastereomers. What is going wrong? A: The Ireland-Claisen rearrangement relies on the formation of a silyl ketene acetal (SKA). Poor yields here usually stem from incomplete enolization or premature hydrolysis of the SKA before the rearrangement occurs. Furthermore, stereoselectivity in the spirocenter is dictated entirely by the E/Z geometry of the SKA [2]. Solution:

  • Causality: If you use THF alone, you predominantly form the E-enolate. If you add 23% HMPA or DMPU, you form the Z-enolate.

  • Stability: Switch your silylating agent from TMSCl to TBSCl. The bulkier tert-butyldimethylsilyl group prevents premature hydrolysis of the ketene acetal, allowing you to apply mild heat (60°C) to force the spirocyclization without degrading the intermediate.

Q: When using Lewis Acids ( BF3​⋅OEt2​ or TiCl4​ ), my starting material disappears immediately, but I isolate polymeric material instead of the spirocycle. Why? A: Allyl vinyl ethers are highly susceptible to cationic polymerization and cleavage in the presence of strong, unhindered Lewis acids. Solution: Use a softer, bulkier Lewis acid such as diethylaluminum chloride ( Et2​AlCl ) or methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR). These coordinate to the ether oxygen to facilitate the [3,3]-shift but provide enough steric shielding to suppress intermolecular polymerization [3].

Section 2: Quantitative Condition Comparison

To guide your optimization, the following table summarizes typical yield and stereoselectivity profiles for spiro[4.5]decane synthesis across different Claisen methodologies.

Rearrangement TypeConditionsTypical YieldStereocontrolPrimary Failure Mode
Standard Thermal Toluene/Xylene, 180–220°C, 24h10 – 30%PoorThermal degradation, tar formation.
Microwave-Assisted Toluene, 180°C, μ W, 30 min45 – 65%Poor to FairIncomplete conversion.
Lewis Acid Catalyzed Et2​AlCl (1.1 eq), CH2​Cl2​ , -78°C to RT60 – 80%GoodCationic polymerization if LA is too harsh.
Ireland-Claisen LDA, TBSCl, THF/DMPU, 60°C75 – 95% Excellent Moisture-induced SKA hydrolysis.

Section 3: Optimized Experimental Protocols

Based on field-proven success rates, the Ireland-Claisen Rearrangement using a robust silyl group (TBS) is the most reliable method for synthesizing spiro[4.5]decanes. This protocol includes self-validating steps to ensure you do not proceed blindly.

Protocol: Ireland-Claisen Synthesis of Spiro[4.5]decane-1-carboxylic acids

Mechanistic Rationale: By converting the ester to a TBS-ketene acetal, the [3,3]-sigmatropic rearrangement is thermodynamically driven by the formation of a strong silicon-oxygen bond and a stable carboxylate upon workup, drastically lowering the required reaction temperature.

Reagents:

  • Allylic ester precursor (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.5 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.5 eq)

  • DMPU (20% v/v in THF) - Optional, for Z-enolate geometry control.

  • Anhydrous THF

Step-by-Step Methodology:

  • Enolization: Flame-dry a Schlenk flask under Argon. Add anhydrous THF and LDA (1.5 eq). Cool to -78°C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the allylic ester (1.0 eq) in a minimal amount of THF. Add dropwise to the LDA solution over 15 minutes. Stir at -78°C for 45 minutes.

    • Causality: Slow addition prevents localized heating and suppresses Claisen condensation side-reactions (ester reacting with its own enolate).

  • Silylation: Add TBSCl (1.5 eq, dissolved in THF) dropwise. Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature over 1 hour.

    • Self-Validating IPC (In-Process Control): Pull a 0.1 mL aliquot, quench with cold hexanes, filter through a micro-plug of Celite, and run a rapid 1H NMR. Look for the disappearance of the ester α -protons and the appearance of the vinylic proton of the SKA. If absent, your LDA is inactive or wet.

  • Rearrangement: Once SKA formation is confirmed, heat the reaction mixture to 60°C (oil bath) for 4 to 12 hours.

    • Causality: While some Ireland-Claisen reactions occur at room temperature, the severe steric bulk of the spiro[4.5]decane transition state usually requires mild heating. The robust TBS group prevents decomposition during this heating phase.

  • Hydrolysis & Workup: Cool to room temperature. Quench with 1M NaOH (aq) and stir for 2 hours to hydrolyze the silyl ester. Extract with diethyl ether (discard the organic layer, which contains neutral impurities). Acidify the aqueous layer to pH 2 with 1M HCl, and extract with Ethyl Acetate (3x).

  • Isolation: Dry the combined EtOAc layers over Na2​SO4​ , filter, and concentrate in vacuo to yield the pure spirocyclic carboxylic acid.

Section 4: Advanced Troubleshooting FAQs

Q: My Ireland-Claisen IPC NMR shows the silyl ketene acetal formed perfectly, but after heating, I just get my starting ester back. Why? A: You are experiencing retro-aldol-type reversion or adventitious hydrolysis. If your THF is not strictly anhydrous, trace water will hydrolyze the TBS-ketene acetal back to the ester at 60°C before the rearrangement can occur. Ensure your THF is freshly distilled from sodium/benzophenone and your argon line is passed through Drierite.

Q: Can I use Microwave synthesis to force the standard thermal Claisen? A: Yes. Microwave irradiation provides rapid, uniform volumetric heating, which can push the substrate past the ΔG‡ barrier faster than thermal degradation pathways can initiate. If you must use the standard thermal route, seal the allyl vinyl ether in toluene in a microwave vial and irradiate at 180°C for exactly 20–30 minutes. Monitor closely; extending the time beyond 30 minutes typically results in rapid tar formation.

References

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. Available at: [Link]

  • Ireland, R. E.; Mueller, R. H.; Willard, A. K. "The ester enolate Claisen rearrangement. Stereochemical control through stereoselective enolate formation." Journal of the American Chemical Society, 1976, 98(10), 2868–2877. Available at: [Link]

  • Castro, A. M. M. "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 2004, 104(6), 2939–3002. Available at: [Link]

Validation & Comparative

comparative analysis of spiro[4.5]decan-2-one synthesis methods

Author: BenchChem Technical Support Team. Date: April 2026

The spiro[4.5]decane ring system is a privileged structural motif characterized by two rings sharing a single quaternary carbon atom. This unique three-dimensional architecture imparts exceptional conformational rigidity, making it a highly sought-after scaffold in both the fragrance industry (e.g., vetiver-like odorants) and pharmaceutical development (e.g., NK-1 receptor antagonists and mitochondrial permeability transition pore inhibitors)[1][2][3].

However, synthesizing the spiro[4.5]decan-2-one core presents significant steric and thermodynamic challenges. The formation of the quaternary spirocenter requires overcoming considerable ring strain and steric hindrance.

This guide provides a comparative analysis of three distinct, field-proven methodologies for synthesizing the spiro[4.5]decan-2-one framework. By evaluating classical acid-mediated cyclizations against modern organocatalytic and photochemical approaches, researchers can select the optimal synthetic route based on target functionalization, stereochemical requirements, and scalability.

Comparative Analysis of Synthesis Methodologies

Method A: Classical Nazarov Cyclization (The Fragrance Standard)

Pioneered for the synthesis of complex terpenes and vetiver odorants, this approach relies on the 4π-electrocyclic ring closure of cross-conjugated dienones[1].

  • Mechanism : The reaction is initiated by Lewis or Brønsted acid coordination to the dienone carbonyl. This lowers the lowest unoccupied molecular orbital (LUMO) energy, triggering a conrotatory ring closure to form an oxyallyl cation intermediate, which subsequently undergoes deprotonation and tautomerization to yield the spirocyclic ketone[4].

  • Best For : Highly substituted, non-heteroatom spirocycles; scalable industrial applications.

Method B: Intramolecular Azido-Schmidt Reaction (The Pharmaceutical Workhorse)

Developed extensively by the Aubé group, this method is the premier route for synthesizing nitrogen-containing spirocycles, such as spirocyclic lactams and 2-amino-spiro[4.5]decane-6-ones[5][6].

  • Mechanism : A tethered alkyl azide attacks an acid-activated ketone. The resulting tetrahedral intermediate undergoes the expulsion of nitrogen gas (N₂), driving an irreversible alkyl migration that simultaneously forms the spirocenter and the expanded lactam/amine ring[6].

  • Best For : Complex alkaloid frameworks, pharmaceutical intermediates requiring heteroatom integration.

Method C: Synergistic Photocatalytic [3+2] Cycloaddition (The Green Vanguard)

A state-of-the-art methodology published in 2025 utilizes visible light and organocatalysis to achieve highly diastereoselective spiroannulation without transition metals[5].

  • Mechanism : 2-methylene-tetrahydronaphthalen-1-ones react with N-cyclopropylanilines under blue LED irradiation. A chiral phosphoric acid activates the substrate via hydrogen bonding, facilitating a single-electron transfer (SET) that triggers radical ring-opening of the cyclopropane and subsequent stereoselective [3+2] closure[5].

  • Best For : High-value chiral targets, late-stage functionalization, environmentally conscious synthesis.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three methodologies based on recent literature data.

MetricNazarov Cyclization[1]Azido-Schmidt Reaction[6]Photocatalytic [3+2][5]
Primary Target Carbocyclic spiro[4.5]decan-2-onesAzaspiro[4.5]decan-ones2-Amino-spiro[4.5]decane-6-ones
Key Catalysts/Reagents FeCl₃, BF₃·OEt₂, or strong acidsTiCl₄, TfOH, or TFArac-BINOL-PA-Ph (10 mol%), Blue LED
Typical Yield 45–61% (Final step)60–85%Up to 88%
Stereocontrol (dr) Low to ModerateModerateExcellent (Up to 99:1)
Atom Economy Moderate (Loss of leaving groups)High (Loss of N₂ only)100% (Complete atom conversion)
Reaction Conditions Harsh (Strong acids, heat)Cold to RT (0 °C → 25 °C)Mild (RT, visible light, metal-free)

Mechanistic Workflows and Logical Pathways

To understand the causality behind the reagent choices, we must visualize the electronic and structural transitions defining these reactions.

Mechanistic workflow of the classical Nazarov cyclization for spiro[4.5]decan-2-ones.

Synergistic photocatalytic and organocatalytic[3+2] cycloaddition pathway.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. The causality of each step is explained to ensure researchers can troubleshoot deviations in yield or selectivity.

Protocol 1: Classical Nazarov Cyclization of Dienones

Objective: Synthesis of 4,7,7-trimethyl-1-methylene-spiro[4.5]decan-2-one.[1]

  • Preparation of the Dienone : Subject the starting cycloalkanone to a Wittig-Horner-Emmons reaction using triethyl 2-phosphonopropionate and NaH in THF to yield the corresponding α,β-unsaturated ester.

  • Grignard Addition : Cool the ester solution to 0 °C. Dropwise, add an excess of vinylmagnesium bromide. Causality: The low temperature prevents premature oligomerization of the vinyl species. The Grignard reagent attacks the ester, forming an intermediate trienolate in situ.

  • Acid-Mediated Cyclization : Quench the reaction mixture carefully with a strong acidic solution (e.g., aqueous HCl or a Lewis acid like FeCl₃ in DCM) and allow it to warm to room temperature. Causality: The acid protonates/coordinates to the newly formed dienone oxygen. This polarization is strictly required to lower the activation energy barrier for the conrotatory 4π-electrocyclic ring closure.

  • Isolation : Extract with diethyl ether, wash with saturated NaHCO₃ to neutralize residual acid, and purify via silica gel chromatography. Expected Yield: ~61% for the final cyclization step.

Protocol 2: TiCl₄-Promoted Intramolecular Azido-Schmidt Reaction

Objective: Synthesis of azaspiro[4.5]decan-ones via azide-ketone annulation.[6]

  • Substrate Preparation : Dissolve the ketone-tethered benzylic azide (0.18 mmol) in anhydrous CH₂Cl₂ (4 mL).

  • Activation : Cool the reaction vessel to 0 °C under an inert argon atmosphere. Causality: Temperature control is critical here; elevated temperatures can lead to competing Mannich-type pathways or uncontrolled azide decomposition.

  • Lewis Acid Addition : Add TiCl₄ (0.46 mmol) dropwise over a 10-minute period. Causality: TiCl₄ acts as a potent Lewis acid, coordinating to the ketone carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, forcing the tethered nucleophilic azide to attack and form the tetrahedral intermediate.

  • Migration and N₂ Expulsion : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 25 °C over 4 hours. Causality: Warming provides the thermal energy required to break the C-C bond and facilitate alkyl migration to the nitrogen atom, irreversibly expelling N₂ gas and locking the spirocyclic framework.

  • Quenching : Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via chromatography. Expected Yield: 60–85%.

Protocol 3: Photocatalytic [3+2] Cycloaddition

Objective: Synthesis of 2-amino-spiro[4.5]decane-6-ones under metal-free conditions.[5]

  • Reaction Assembly : In a quartz tube equipped with a magnetic stir bar, combine 2-methylene-1,2,3,4-tetrahydronaphthalen-1-one (0.025 mmol, 1.0 equiv), N-cyclopropylaniline (0.05 mmol, 2.0 equiv), and the chiral phosphoric acid catalyst rac-BINOL-PA-Ph (10 mol%).

  • Degassing : Backfill the tube with N₂ three times, then add anhydrous DCM (0.01 M) via syringe. Causality: Oxygen acts as a radical scavenger. Strict anaerobic conditions are required to prevent the quenching of the transient radical intermediates.

  • Pre-organization : Stir the mixture in the dark for 30 minutes. Causality: This dark period allows the chiral phosphoric acid to form a stable hydrogen-bonded complex with the substrates, ensuring the subsequent radical addition occurs in a highly stereocontrolled environment.

  • Irradiation : Irradiate the mixture with a 2 W blue LED (445–450 nm) at room temperature until the starting material is consumed (monitored by TLC). Causality: The specific wavelength excites the electron-donor-acceptor complex, triggering a single-electron transfer (SET) that opens the cyclopropane ring without the need for an exogenous ruthenium or iridium photocatalyst.

  • Purification : Concentrate the solvent in vacuo and purify via flash column chromatography. Expected Yield: Up to 88% with 99:1 dr.

Strategic Recommendations

When designing a synthetic route for a spiro[4.5]decan-2-one derivative, the choice of methodology should be dictated by the target's structural demands:

  • For fragrance compounds and carbocyclic terpenes , the Nazarov Cyclization remains the most robust and scalable method, provided the substrate can withstand strongly acidic conditions.

  • For pharmaceutical libraries requiring nitrogen integration (e.g., mPTP inhibitors), the Azido-Schmidt Reaction rapidly builds complexity in a single step, though careful optimization is required to suppress competing Mannich pathways.

  • For highly functionalized, stereospecific targets , the Photocatalytic [3+2] Cycloaddition represents the cutting edge of green chemistry. Its 100% atom economy and metal-free conditions make it ideal for late-stage drug development where heavy metal contamination must be avoided.

References

  • Kraft, P., & Eichenberger, W. (2003). Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. ResearchGate.
  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health (PMC).
  • US Patent 9,249,144 B2. (2016). Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds. Google Patents.
  • MDPI Catalysts. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • Aubé, J., et al. (2001). Intramolecular Reactions of Benzylic Azides with Ketones: Competition between Schmidt and Mannich Pathways. The Journal of Organic Chemistry (ACS Publications).

Sources

A Comparative Guide to the Structural Validation of Spiro[4.5]decan-2-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are privileged structures in natural products and medicinal chemistry. Their rigid, three-dimensional architecture provides a unique conformational landscape for interacting with biological targets. Spiro[4.5]decan-2-one, a fundamental representative of this class, presents a compelling case for rigorous structural validation. The unambiguous confirmation of its spirocyclic core, as opposed to isomeric fused-ring systems, is critical for understanding its chemical properties and potential applications.

This guide provides an in-depth, comparative analysis of the validation of the spiro[4.5]decan-2-one structure. We will explore how orthogonal analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—provide complementary data that, when synthesized, lead to an irrefutable structural assignment. We will contrast the expected spectral data for spiro[4.5]decan-2-one with that of a potential isomer, decahydronaphthalen-2-one, to highlight the discerning power of these methods.

Part 1: Mass Spectrometry – Confirming the Elemental Composition and Initial Fragmentation

Mass spectrometry is the first line of analysis, providing the molecular weight and, through high-resolution measurements, the elemental formula. For a compound with the formula C₁₀H₁₆O, the expected monoisotopic mass is 152.1201 Da.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at m/z 153.1274.[2]

  • Analysis: The high mass accuracy of the instrument allows for the confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Fragmentation Analysis: The Key to Differentiating Isomers

While HRMS confirms the formula, the fragmentation pattern provides initial structural clues. Ketones undergo characteristic fragmentation pathways, primarily α-cleavage.[3][4] In spiro[4.5]decan-2-one, the bonds adjacent to the carbonyl group are susceptible to cleavage.

The primary fragmentation involves the cleavage of the C-C bonds alpha to the carbonyl group. For cyclic ketones, this often results in the loss of ethylene or related fragments.[5][6] The unique spirocyclic structure dictates specific fragmentation pathways that differ significantly from a fused-ring isomer like decahydronaphthalen-2-one.

Diagram: Proposed α-Cleavage Fragmentation of Spiro[4.5]decan-2-one

G cluster_main Spiro[4.5]decan-2-one (M+•, m/z 152) cluster_frag1 Fragment 1 (m/z 124) cluster_frag2 Fragment 2 (m/z 96) cluster_frag3 Fragment 3 (m/z 81) mol [C₁₀H₁₆O]+• frag1 [M - C₂H₄]+• mol->frag1 α-cleavage frag2 [M - C₄H₈]+• mol->frag2 α-cleavage frag3 [C₆H₉]+ frag2->frag3 Rearrangement

Caption: Key fragmentation pathways for spiro[4.5]decan-2-one via α-cleavage.

Part 2: NMR Spectroscopy – Assembling the Molecular Scaffold

NMR spectroscopy provides the definitive evidence for the connectivity of the atoms, allowing for the complete assembly of the molecular structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[7][8]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.[9]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[10]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. The choice of these experiments provides a self-validating system for determining atomic connectivity.[11]

¹³C NMR Analysis: A Carbon Count and Functional Group Identification

The ¹³C NMR spectrum is the first step in building the carbon skeleton.

  • Expected Signals: For the asymmetric spiro[4.5]decan-2-one, ten distinct carbon signals are expected.

  • Key Chemical Shifts:

    • Carbonyl (C=O): A highly deshielded signal in the ~210-220 ppm region, characteristic of a ketone in a five-membered ring.[9]

    • Spiro Carbon (Quaternary C): A unique signal for the quaternary spirocenter, typically around 50-60 ppm.

    • Alpha Carbons (-CH₂-C=O): Two deshielded aliphatic carbons adjacent to the carbonyl, appearing around 35-45 ppm.

    • Other Aliphatic Carbons: The remaining six -CH₂- carbons of the cyclopentane and cyclohexane rings will appear in the more shielded region of 20-40 ppm.

¹H NMR Analysis: Proton Environments and Splitting Patterns

The ¹H NMR spectrum reveals the proton environments. Due to the rigid, asymmetric nature of the spirocycle, most, if not all, of the 16 protons are chemically non-equivalent, leading to a complex spectrum.

  • Deshielded Protons: The four protons on the two carbons alpha to the carbonyl group will be the most deshielded of the aliphatic signals, typically appearing between 2.0-2.8 ppm.[9][12] Their proximity to the electron-withdrawing carbonyl group causes this downfield shift.[13][14][15]

  • Complex Multiplets: The cyclic nature restricts bond rotation, resulting in complex splitting patterns (e.g., multiplets, doublet of doublets) due to both geminal (²J) and vicinal (³J) coupling.

2D NMR: Connecting the Dots

2D NMR experiments are indispensable for assembling the structure from the 1D data.[7] They provide a visual map of how atoms are connected.

Diagram: Workflow for Structure Elucidation using 2D NMR

G cluster_workflow 2D NMR Workflow step1 ¹³C NMR Count signals Identify C=O, Quat. C step3 HSQC Correlate ¹H to directly attached ¹³C step1->step3 step2 ¹H NMR Identify proton regions (e.g., α-to-C=O) step2->step3 step4 COSY Connect adjacent CH-CH systems (Trace ring fragments) step3->step4 step5 HMBC Connect fragments via 2-3 bond correlations (Confirm Spirocenter) step4->step5 step6 Final Structure Assemble all data step5->step6

Caption: A logical workflow for assembling a molecule using 2D NMR data.

  • COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-coupled, typically on adjacent carbons. It allows for the tracing of the proton connectivity within the five-membered and six-membered rings separately, defining the individual ring structures as fragments.[16]

  • HSQC (¹H-¹³C Single Bond Correlation): This powerful experiment correlates each proton signal to the carbon signal it is directly attached to. This allows for the unambiguous assignment of carbon chemical shifts based on their attached protons.

  • HMBC (¹H-¹³C Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected HMBC correlations for spiro[4.5]decan-2-one include:

    • Correlations from the protons on the carbons alpha to the carbonyl to the carbonyl carbon itself.

    • Correlations from protons on both rings to the central spiro carbon, unequivocally proving the spirocyclic junction.

Comparative Analysis: Spiro[4.5]decan-2-one vs. Decahydronaphthalen-2-one

To underscore the power of this analytical approach, let's compare the expected data for spiro[4.5]decan-2-one with its fused-ring isomer, decahydronaphthalen-2-one (C₁₀H₁₆O).

FeatureSpiro[4.5]decan-2-oneDecahydronaphthalen-2-one (Isomer)Rationale for Differentiation
Formula C₁₀H₁₆OC₁₀H₁₆OIdentical; HRMS alone is insufficient.
¹³C NMR Signals 10 signalsPotentially fewer than 10 signals depending on the cis/trans isomerism, but no spiro carbon.The key differentiator is the presence of a quaternary spiro carbon signal in the spiro compound and its absence in the fused system.
Key HMBC Correlation Protons on both rings correlate to a single quaternary spiro carbon.Correlations would show connectivity between bridgehead carbons (CH) and adjacent ring carbons, a fundamentally different pattern.This experiment directly maps the unique connectivity of the spirocenter versus the shared C-C bond of the fused system.
MS Fragmentation Fragmentation initiated around the spiro center and carbonyl group.Fragmentation pathways would be characteristic of fused-ring systems, likely involving retro-Diels-Alder type reactions for certain isomers.The different ring strains and bond arrangements lead to distinct and predictable fragmentation patterns.

Table 1: Comparative Spectroscopic Features of Spiro[4.5]decan-2-one and an Isomer.

The structural validation of spiro[4.5]decan-2-one is a clear demonstration of the synergy between modern mass spectrometry and NMR spectroscopy. While HRMS provides the essential starting point by confirming the elemental composition, it is the detailed analysis of NMR data that allows for the unambiguous construction of the molecular architecture. The combination of 1D and 2D NMR experiments provides a self-validating workflow that not only pieces together the carbon skeleton but also definitively identifies the key structural feature—the spirocyclic center. By comparing this comprehensive dataset with the predicted data for a plausible isomer, we can eliminate any structural ambiguity and confidently assign the correct structure, a critical step in any chemical research or drug development endeavor.

References

  • PubChem. Spiro[4.5]decan-2-one. National Center for Biotechnology Information. [Link]

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Alonso, D., Font, J., & Ortuño, R. M. (1993). 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry, 31(7), 633-636. [Link]

  • NIST. Spiro[4.5]decane. NIST Chemistry WebBook. [Link]

  • PubChemLite. Spiro[4.5]decan-2-one (C10H16O). [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • Cheméo. Chemical Properties of Spiro[4.5]decan-2-one (CAS 3643-16-1). [Link]

  • PubMed. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • ResearchGate. Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • ACS Publications. Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. [Link]

  • JEOL. Introduction to NMR Course ⑥ Principles and Reading of Solution 2D NMR. [Link]

  • ACS Publications. General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. [Link]

  • The Royal Society of Chemistry. Synthesis of highly functionalized 2-thiaspiro[4.5]deca-6,8-dienes via atom efficient tandem Michael addition/Thorpe-Ziegler cyc. [Link]

  • Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • NIST. Spiro[4.5]decane. NIST Chemistry WebBook. [Link]

  • PMC. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • RSC Publishing. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Optics Letters. The Mass Spectra of Cyclic Ketones. [Link]

  • The Organic Chemistry Tutor. Chemical Shift In NMR Spectroscopy. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Heterocycles. Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Synlett, 2008(17), 2671-2678.
  • PubChem. 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ResearchGate. Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. [Link]

Sources

comparing biological activity of spiro[4.5]decan-2-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the spiro[4.5]decan-2-one scaffold reveals its status as a highly privileged, conformationally restricted pharmacophore in modern drug discovery. The rigid, three-dimensional architecture of the spirocyclic core allows for the precise spatial orientation of functional groups, drastically reducing the entropic penalty upon target binding.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activities of distinct spiro[4.5]decan-2-one derivatives across three primary therapeutic domains: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibition , Mitochondrial Permeability Transition Pore (mPTP) blockade , and G-Protein Coupled Receptor (GPCR) modulation .

Mechanistic Divergence of Spiro[4.5]decan-2-one Derivatives

The biological activity of spiro[4.5]decan-2-one derivatives is dictated by the specific heteroatom substitutions and functionalizations around the spirocyclic core, which redirect the molecule's affinity toward entirely different enzymatic or receptor pockets.

  • HIF-PHD Inhibitors (Anemia & Ischemia): Saturated spiro[4.5]decanone analogues, particularly 1,3,8-triazaspiro[4.5]decane-2,4-diones, act as competitive inhibitors of 2-oxoglutarate (2-OG), a critical co-substrate for PHD enzymes. By occupying the 2-OG binding pocket, these derivatives prevent the hydroxylation of HIF-1α, leading to its stabilization and the subsequent transcription of erythropoietin (EPO) [1].

  • mPTP Inhibitors (Cardiac Ischemia/Reperfusion Injury): Recent advancements have identified 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potent mPTP inhibitors. These compounds target the interface between the c8-ring and subunit a of the F1/FO-ATP synthase complex. By physically obstructing this conformational shift, they prevent the pathological opening of the mPTP during reactive oxygen species (ROS) bursts in reperfusion[2].

  • GPCR Ligands (Neurological Disorders): 1,4-dioxa-spiro[4.5]decane derivatives shift the scaffold's activity toward the central nervous system, acting as highly selective 5-HT1A receptor agonists and α1-adrenoceptor antagonists. The spiro-dioxolane ring mimics the spatial requirements of endogenous neurotransmitters within the transmembrane binding cleft[3].

HIF_Pathway Normoxia Normoxia (High O2) PHD PHD Enzyme Active Normoxia->PHD Hypoxia Hypoxia or PHD Inhibitor PHD_Inh PHD Inhibited (Spiro[4.5]decanone) Hypoxia->PHD_Inh HIF_Deg HIF-1α Proteasomal Degradation PHD->HIF_Deg Hydroxylation HIF_Stab HIF-1α Stabilization & Dimerization PHD_Inh->HIF_Stab Blocks Hydroxylation GeneExp Transcription: EPO, VEGF HIF_Stab->GeneExp Nuclear Translocation

Mechanism of HIF-1α stabilization by spiro[4.5]decanone PHD inhibitors.

Quantitative Comparison of Biological Activity

The following table synthesizes the experimental performance of leading spiro[4.5]decan-2-one derivative classes across their respective targets.

Derivative ClassStructural ModificationPrimary TargetMechanism of ActionKey Biological ReadoutTherapeutic Indication
1,3,8-triazaspiro[4.5]decane-2,4-diones Hydantoin spiro-fusionHIF-PHD (PHD2)Competitive 2-OG antagonismIC50 < 50 nM (Enzymatic)Renal Anemia, Ischemia
1,4,8-triazaspiro[4.5]decan-2-one (e.g., Compound 14e)Imidazolidinone spiro-fusionF1/FO-ATP Synthase (mPTP)c8-ring / subunit a interface blockadeHigh mPTP inhibition (Calcein retention)Cardiac Ischemia/Reperfusion
1,4-dioxa-spiro[4.5]decane (e.g., Compound 10)Dioxolane spiro-fusion5-HT1A / α1 ReceptorsGPCR Agonism/AntagonismKi = 0.8 nM (5-HT1A)Anxiety, Neurological Disorders

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating assay systems. Below are the definitive workflows for validating the two primary spiro[4.5]decan-2-one applications.

Protocol A: Validation of mPTP Inhibition via Calcein-Co2+ Quenching Assay

This protocol evaluates 1,4,8-triazaspiro[4.5]decan-2-one derivatives (like Compound 14e) in AC16 human ventricular cardiomyocytes. Causality Check: Calcein-AM freely enters cells and mitochondria, emitting green fluorescence. Cobalt (Co2+) is co-loaded to quench cytosolic calcein, but it cannot penetrate the intact inner mitochondrial membrane. If the spiro-derivative successfully inhibits mPTP opening during simulated ischemia, Co2+ remains excluded from the mitochondria, and fluorescence is retained. A loss of fluorescence directly equals mPTP failure.

  • Cell Preparation: Seed AC16 cardiomyocytes in 96-well optical-bottom plates and culture until 80% confluence.

  • Compound Pre-treatment: Incubate cells with the spiro[4.5]decan-2-one derivative (e.g., 1 µM to 10 µM) for 30 minutes at 37°C.

  • Dye Loading: Add 1 µM Calcein-AM and 1 mM CoCl2 to the culture media. Incubate for 15 minutes. Rationale: CoCl2 quenches all non-mitochondrial calcein, creating a zero-background baseline for mitochondrial integrity.

  • Hypoxia/Reoxygenation (H/R) Simulation: Transfer cells to a hypoxia chamber (1% O2, 5% CO2) for 4 hours, followed by 2 hours of reoxygenation in standard incubators.

  • Quantification: Measure fluorescence (Ex: 490 nm / Em: 515 nm) using a microplate reader or confocal microscopy. Calculate the percentage of retained fluorescence relative to normoxic controls.

mPTP_Workflow Cells AC16 Cardiomyocytes Dye Load Calcein-AM + CoCl2 Cells->Dye Drug Add 1,4,8-triazaspiro[4.5]decan-2-one Dye->Drug Ischemia Simulate Hypoxia/Reoxygenation Drug->Ischemia Readout Measure Mitochondrial Fluorescence Ischemia->Readout

Workflow for validating mPTP inhibition using the Calcein-Co2+ quenching method.

Protocol B: In Vitro HIF-PHD Inhibition via AlphaScreen Assay

This protocol validates the 2-OG competitive antagonism of 1,3,8-triazaspiro[4.5]decane-2,4-diones. Causality Check: Active PHD hydroxylates a biotinylated HIF-1α peptide, allowing it to bind to a GST-tagged von Hippel-Lindau (VHL) protein. The AlphaScreen donor (streptavidin) and acceptor (anti-GST) beads are brought into proximity, generating a luminescent signal. If the spiro-derivative inhibits PHD, hydroxylation fails, VHL cannot bind, and the signal is completely abolished.

  • Enzyme Reaction: In a 384-well plate, combine recombinant PHD2 enzyme, 2-oxoglutarate (10 µM), FeSO4 (10 µM), and ascorbate (1 mM) in HEPES buffer.

  • Inhibitor Addition: Add serial dilutions of the spiro[4.5]decanone derivative and incubate for 15 minutes at room temperature.

  • Substrate Introduction: Add 100 nM of biotinylated HIF-1α peptide (residues 556-574). Incubate for 60 minutes at 37°C to allow for potential hydroxylation.

  • Detection Complex: Add GST-VHL protein, Streptavidin-coated Donor beads, and Anti-GST Acceptor beads under low-light conditions.

  • Readout: Incubate for 1 hour and read on an AlphaScreen-compatible microplate reader. Calculate IC50 based on the dose-dependent loss of luminescence.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link][2]

  • Holt-Martyn, J. P., Tumber, A., Rahman, M. Z., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, RSC Publishing. Available at:[Link][1]

  • Franchini, S., Battisti, U. M., Baraldi, A., et al. (2014). Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry. Available at:[Link][3]

Sources

Structure-Activity Relationship (SAR) and Comparative Efficacy of Spiro[4.5]decan-2-one mPTP Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward targeted mitochondrial therapeutics, the management of Ischemia/Reperfusion Injury (IRI)—particularly in acute myocardial infarction—remains a critical clinical hurdle. During reperfusion, calcium overload and reactive oxygen species (ROS) convert the energy-supplying F1/FO-ATP synthase into an energy-dissipating channel known as the mitochondrial permeability transition pore (mPTP).

Historically, efforts to block the mPTP relied on Cyclosporin A (CyPA) to target the regulatory matrix protein Cyclophilin D (CyPD). However, CyPD-independent pore opening and off-target immunosuppression have severely limited CyPA's clinical translation. As a Senior Application Scientist, I have evaluated the recent paradigm shift toward directly targeting the structural pore-forming components of ATP synthase. This guide provides an in-depth comparative analysis of the novel 1,4,8-triazaspiro[4.5]decan-2-one scaffold, detailing its structure-activity relationship (SAR), mechanistic causality, and experimental validation protocols [1].

Mechanistic Rationale: Direct Structural Blockade

The transition from indirect modulators (like CyPA) to direct structural inhibitors requires a precise understanding of the mPTP architecture. Cryo-EM and molecular modeling have confirmed that the c-subunit ring of the F1/FO-ATP synthase plays a pivotal role in pore formation.

The 1,4,8-triazaspiro[4.5]decan-2-one derivatives (notably the optimized Compound 14e ) were rationally designed to bind at the highly specific interface between the c8-ring and subunit a of the ATP synthase[1]. By wedging into this interface, the spirocyclic scaffold physically prevents the conformational separation required for pore opening, halting mitochondrial depolarization without inhibiting the rotor's ability to synthesize ATP.

G IRI Ischemia / Reperfusion Injury (IRI) Triggers Ca2+ Overload & ROS Generation IRI->Triggers ATPSynth F1/FO-ATP Synthase (c-ring / subunit a) Triggers->ATPSynth mPTP mPTP Opening (Mitochondrial Depolarization) ATPSynth->mPTP CellDeath Cardiomyocyte Death (Apoptosis / Necrosis) mPTP->CellDeath Spiro 1,4,8-triazaspiro[4.5]decan-2-one (Compound 14e) Spiro->ATPSynth Blocks c-ring interface CyPA Cyclosporin A (CyPD Inhibitor) CyPA->mPTP Targets CyPD

Fig 1: Mechanism of mPTP inhibition by spiro[4.5]decan-2-ones during ischemia/reperfusion injury.

SAR Evolution: From Decane to Decan-2-one

The development of spirocyclic mPTP inhibitors has undergone rigorous SAR optimization to maximize target affinity while minimizing bioenergetic toxicity.

  • First-Generation (1,3,8-triazaspiro[4.5]decane): Early compounds demonstrated that the spiro-piperidine core could successfully mimic the c-subunit binding properties of Oligomycin A (a highly toxic natural macrolide) [2]. While these compounds reduced infarct size, their binding affinity and aqueous solubility required optimization.

  • Second-Generation (1,4,8-triazaspiro[4.5]decan-2-one): The introduction of the carbonyl group at the 2-position of the spiro-ring system drastically altered the electronic distribution and hydrogen-bonding capabilities of the scaffold. Modeling studies revealed that this specific framework anchors the molecule more securely at the c8-ring/subunit a interface [1].

  • Compound 14e Optimization: The addition of specific bulky hydrophobic substituents on the piperidine nitrogen in the 14e derivative maximized van der Waals interactions within the lipid-rich inner mitochondrial membrane, resulting in high micromolar potency for mPTP inhibition without uncoupling oxidative phosphorylation.

Comparative Performance Analysis

To objectively evaluate the 1,4,8-triazaspiro[4.5]decan-2-one class, we must benchmark it against existing pharmacological standards. The table below synthesizes quantitative and qualitative performance metrics based on in vitro cardiomyocyte Hypoxia/Reoxygenation (H/R) models.

Inhibitor ClassPrimary TargetMechanism of CytoprotectionATP Synthesis ImpactOff-Target Toxicity Profile
1,4,8-triazaspiro[4.5]decan-2-ones (e.g., 14e) ATP Synthase (c-ring / subunit a interface)Direct structural blockade of pore formation; rescues membrane potential.Negligible (Preserves bioenergetics)Low (No ROS scavenging artifact; highly specific)
1,3,8-triazaspiro[4.5]decanes (Older Gen) ATP Synthase (c-subunit)Direct blockade of pore formation.Minor reduction at high dosesModerate (Lower solubility limits dosing)
Cyclosporin A (CyPA) Cyclophilin D (CyPD)Indirect modulation; delays pore opening but cannot stop CyPD-independent mPTP.NoneHigh (Immunosuppression via Calcineurin; Nephrotoxicity)
Oligomycin A ATP Synthase (OSCP / c-subunit)Irreversible binding to the rotor.Severe (Complete halt of ATP production)Extreme (Lethal cellular ATP depletion)

Experimental Workflow: Self-Validating Protocol for mPTP Inhibitors

When validating a novel spiro[4.5]decan-2-one inhibitor, it is critical to prove causality. A common pitfall in IRI drug discovery is misidentifying a generic antioxidant (ROS scavenger) as a structural mPTP inhibitor. The following self-validating protocol utilizes orthogonal probes to prove that cytoprotection is strictly a result of pore blockade [1].

Step-by-Step Methodology: In Vitro Hypoxia/Reoxygenation (H/R) Validation

Step 1: Hypoxia Induction

  • Seed AC16 human cardiomyocytes in complete medium.

  • Transfer cells to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) in glucose-free, serum-free medium for 16 hours to simulate ischemia and deplete intracellular ATP.

Step 2: Reoxygenation & Compound Administration

  • Rapidly restore normoxic conditions (21% O₂) and standard culture medium to trigger the reperfusion injury cascade (calcium overload and ROS burst).

  • Concurrently administer the spiro[4.5]decan-2-one inhibitor (e.g., Compound 14e at 10 µM).

Step 3: mPTP Opening Assay (Calcein-AM / CoCl₂ Quenching)

  • Mechanism: Load cells with Calcein-AM (green fluorescence) and CoCl₂. CoCl₂ quenches cytosolic calcein but cannot enter intact mitochondria. If the mPTP opens, CoCl₂ rushes in and quenches the mitochondrial signal.

  • Action: Image via confocal microscopy. Retention of punctate green mitochondrial fluorescence in 14e-treated cells validates direct pore blockade.

Step 4: Membrane Potential Rescue (TMRM Probe)

  • Mechanism: Load cells with Tetramethylrhodamine methyl ester (TMRM).

  • Action: Quantify fluorescence. The spiro-inhibitor should completely rescue the loss of TMRM signal observed in the untreated H/R control, proving the inner mitochondrial membrane integrity is maintained.

Step 5: ROS Causality Check (MitoSOX) – The Critical Control

  • Mechanism: Measure mitochondrial superoxide generation using the MitoSOX probe.

  • Action: A true structural mPTP inhibitor like 14e will not significantly reduce MitoSOX intensity up to 48 hours post-treatment. This proves the drug survives the ROS burst and blocks the downstream pore, rather than acting as an upstream antioxidant artifact.

Step 6: Apoptosis Quantification

  • Perform flow cytometry using Annexin V/PI staining and immunoblotting for Cleaved PARP and Cleaved Caspase 3 to confirm that the upstream mitochondrial protection translates to downstream cellular survival.

Conclusion

The SAR optimization of the spiro[4.5]decan-2-one scaffold represents a breakthrough in mitochondrial pharmacology. By precisely targeting the c8-ring/subunit a interface of the F1/FO-ATP synthase, compounds like 14e decouple mPTP formation from healthy ATP synthesis. For researchers developing therapeutics for myocardial infarction, stroke, or organ transplantation, this scaffold offers a highly specific, CyPD-independent alternative to legacy inhibitors like Cyclosporin A.

References

  • Albanese V, Pedriali G, Fabbri M, et al. "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. URL: [Link]

  • Morciano G, et al. "Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction." Journal of Medicinal Chemistry, 2018. URL: [Link]

A Comparative Guide to Spiro[4.5]decane Synthesis: Photocatalysis vs. Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction

The spiro[4.5]decane scaffold is a privileged three-dimensional structural motif frequently found in biologically active natural products, such as the sesquiterpenoid (-)-acorenone, and various pharmaceutical candidates[1]. The inherent steric congestion and three-dimensionality of the quaternary spiro center make its enantioselective and diastereoselective synthesis a formidable challenge.

Historically, transition-metal catalysis dominated this space. However, modern synthetic chemistry has shifted toward greener, highly selective paradigms. This guide objectively compares two leading methodologies—Organocatalysis and Photocatalysis —and explores how their recent synergistic integration has revolutionized the synthesis of complex spiro[4.5]decanes[2].

Mechanistic Foundations: Causality in Catalytic Design

To effectively choose a synthetic route, one must understand the underlying causality of how each catalytic system activates substrates and dictates stereochemistry.

Pure Organocatalysis: Precision through Non-Covalent Interactions

Organocatalysis relies on small organic molecules to lower the activation energy of the reaction. For spiro[4.5]decane synthesis, N-Heterocyclic Carbenes (NHCs) and Chiral Phosphoric Acids (CPAs) are the most prominent classes[3].

  • Causality of Activation: NHCs operate via umpolung (polarity reversal), converting electrophilic aldehydes into nucleophilic Breslow intermediates or chiral acyl azoliums. This allows for formal [3+2] or [4+2] cycloadditions.

  • Causality of Stereocontrol: CPAs utilize dual hydrogen-bonding. The Brønsted acidic proton activates the electrophile (e.g., a ketone or imine), while the phosphoryl oxygen organizes the nucleophile. The bulky chiral backbone (often BINOL-derived) creates a rigid chiral pocket that sterically blocks one prochiral face, forcing a highly enantioselective approach.

Pure Photocatalysis: Mild Radical Generation

Photocatalysis utilizes visible light (often blue LEDs) to excite a catalyst or substrate, initiating Single-Electron Transfer (SET) or Energy Transfer (EnT)[4].

  • Causality of Activation: By generating highly reactive radical intermediates (such as radical cations from cyclopropylamines) at ambient temperatures, photocatalysis bypasses the thermodynamic penalties and harsh heating required in traditional thermal cycloadditions.

  • Limitation: While excellent for forming complex C-C bonds under mild conditions, pure photocatalysis often struggles with high stereocontrol because free radicals are highly reactive and structurally flexible.

The Synergistic Paradigm: Photo-Organocatalysis

Recent breakthroughs have successfully merged these two fields. A landmark 2025 study demonstrated the synthesis of 2-amino-spiro[4.5]decane-6-ones via a synergistic [3+2] cycloaddition of N-cyclopropylanilines and 2-methylene-tetrahydronaphthalen-1-ones[5].

  • Causality of Synergy: Visible light drives the ring-opening of the cyclopropylamine to generate a radical intermediate. Simultaneously, a BINOL-derived CPA binds the intermediates via hydrogen bonding. The CPA not only accelerates the radical addition but locks the flexible radical into a rigid transition state, yielding exceptional diastereoselectivity (up to 99:1 d.r.) without requiring an exogenous metal photocatalyst[6].

Performance Comparison & Experimental Data

The following table summarizes the quantitative performance of purely organocatalytic methods versus the state-of-the-art synergistic photo-organocatalytic approach for spirocyclic frameworks.

MetricPure Organocatalysis (NHC-Catalyzed)[3]Synergistic Photo-Organocatalysis (CPA + Light)[5]
Typical Reaction Type [3+2] or [4+2] Annulations[3+2] Cycloaddition
Target Scaffold Spiro-γ-butyrolactones / Spirooxindoles2-amino-spiro[4.5]decane-6-ones
Yield Range 63% – 88%Up to 88%
Stereoselectivity Up to 99:1 e.r., moderate d.r. (up to 7:1)Excellent d.r. (up to 99:1)
Reaction Conditions Base additives (DABCO/LiOAc), Room TempBlue LED irradiation, -20 °C, Photochem-reactor
Environmental Impact Metal-free, moderate atom economyMetal-free, photocatalyst-free, 100% atom conversion
Primary Limitation Substrate scope limited to specific enals/oxindolesRequires cryogenic photochemical setups (-20 °C)

Experimental Workflow: Synergistic[3+2] Cycloaddition

The following protocol details the synergistic synthesis of 2-amino-spiro[4.5]decane-6-ones. This methodology is designed as a self-validating system , ensuring that each step contains internal checks for success[1][7].

Materials Required
  • Substrates: 2-methylene-tetrahydronaphthalen-1-one derivative (0.1 mmol) and N-cyclopropylaniline derivative (0.15 mmol).

  • Catalyst: BINOL-derived Chiral Phosphoric Acid (CPA, 10 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Equipment: Schlenk tube, Blue LED photoreactor (460 nm), cooling bath (-20 °C).

Step-by-Step Methodology
  • Reaction Assembly & Degassing (Critical Causality):

    • Action: In a flame-dried Schlenk tube, combine the substrates and the CPA catalyst in 2.0 mL of anhydrous DCM.

    • Self-Validation/Causality: Subject the mixture to three freeze-pump-thaw cycles. Why? Triplet oxygen ( 3O2​ ) is a diradical that will rapidly quench the carbon-centered radical intermediates, terminating the chain reaction and forming unwanted peroxides. A successful freeze-pump-thaw ensures a strictly anaerobic environment.

  • Irradiation and Thermal Control:

    • Action: Backfill the tube with Argon. Place the tube in a Blue LED photoreactor equipped with a cryostat set to -20 °C. Stir for 24–48 hours.

    • Self-Validation/Causality: The low temperature (-20 °C) is critical. Lowering the thermal energy increases the energetic differentiation ( ΔΔG‡ ) between the competing diastereomeric transition states within the CPA's chiral pocket, driving the d.r. from a baseline of ~80:20 up to >99:1[8]. Monitor via TLC (Hexanes/EtOAc) until the limiting reagent (olefin) is fully consumed.

  • Isolation and Stereochemical Validation:

    • Action: Remove the solvent under reduced pressure and purify the crude mixture via silica gel flash chromatography.

    • Self-Validation/Causality: Analyze the purified product via 1H NMR. The diastereomeric ratio is validated by integrating the distinct, non-overlapping signals of the diastereotopic protons on the newly formed cyclopentane ring. An integration ratio of >99:1 confirms successful stereocontrol by the CPA.

Pathway Visualization

The following diagram illustrates the logical workflow and mechanistic causality of the synergistic photo-organocatalytic cycle.

G Substrates Substrates (N-cyclopropylaniline + Olefin) Light Visible Light Irradiation (Radical Generation) Substrates->Light SET / Ring Opening Organocatalyst Chiral Phosphoric Acid (Stereochemical Activation) Substrates->Organocatalyst H-Bonding Intermediate Chiral Radical-Ion Pair (Hydrogen-Bonded) Light->Intermediate Organocatalyst->Intermediate Cycloaddition [3+2] Cycloaddition (Stereocontrolled Assembly) Intermediate->Cycloaddition Product 2-amino-spiro[4.5]decane-6-one (Up to 99:1 d.r.) Cycloaddition->Product

Mechanistic workflow of synergistic photo-organocatalytic [3+2] cycloaddition.

References

  • Hu, T.; Lin, X. "Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins." Catalysts 2025, 15(2), 107. Available at:[Link]

  • Wang, Y.; et al. "Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis." Molecules, 2018, 23(9), 2335. Available at:[Link]

Sources

Advanced Methodologies in the Diastereoselective Synthesis of Spiro[4.5]decanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spiro[4.5]decane skeleton is a privileged structural motif prevalent in numerous biologically active natural products (such as sesquiterpenoids like acorenone) and advanced pharmaceutical intermediates[1]. The inherent three-dimensionality and stereochemical complexity of these molecules make the control of relative stereochemistry at the spirocenter a formidable challenge in organic synthesis.

This guide provides an objective, highly technical comparison of three state-of-the-art methodologies for the diastereoselective construction of the spiro[4.5]decane framework: Synergistic Photocatalysis/Organocatalysis , Iron-Catalyzed Radical Ring Contraction , and Brønsted Base-Assisted Palladium Catalysis . By analyzing the causality behind these experimental choices, this guide equips synthetic chemists and drug development professionals with the mechanistic insights required to select the optimal pathway for their specific target scaffolds.

Mechanistic Evaluation of State-of-the-Art Syntheses

Synergistic Photocatalysis and Organocatalysis ([3+2] Cycloaddition)

Recent advancements have demonstrated the powerful combination of light-mediated processes and organocatalysis to construct highly functionalized spiro[4.5]decanes with exceptional atom economy[2],[1]. This approach utilizes a [3+2] cycloaddition between 2-methylene-tetrahydronaphthalen-1-ones and N-cyclopropylanilines to yield 2-amino-spiro[4.5]decane-6-ones[2].

Causality & Stereocontrol: The high diastereoselectivity (up to 99:1) is driven by the use of a chiral BINOL-derived phosphoric acid catalyst[2],[3]. Upon light-induced single-electron transfer (SET), the N-cyclopropylaniline undergoes ring opening to form a radical cation intermediate. The chiral phosphoric acid forms a tight hydrogen-bonding network with this intermediate, effectively shielding one spatial face. This steric bias forces the subsequent radical addition to the olefin to occur with near-perfect facial selectivity, establishing the spirocenter with rigorous stereocontrol[3]. Notably, this method achieves 100% atom conversion under photocatalyst-free and metal-free conditions, aligning perfectly with green chemistry principles[2].

Mechanism N1 N-cyclopropylaniline N2 Radical Cation Intermediate N1->N2 SET Activation N5 Stereocontrolled [3+2] Cycloaddition N2->N5 Ring Opening N3 Chiral Phosphoric Acid (Hydrogen Bonding Network) N3->N5 Facial Shielding N4 2-methylene-tetrahydronaphthalen-1-one N4->N5 Radical Addition N6 2-amino-spiro[4.5]decane-6-one (dr > 99:1) N5->N6 Product Formation

Mechanistic pathway of the synergistic [3+2] cycloaddition highlighting facial shielding.

Iron-Catalyzed Radical Ring Contraction

An alternative and highly robust method for generating spirocyclic quaternary carbons is the iron-catalyzed ring contraction of cyclic ketones[4]. This methodology is particularly effective for converting 6-6-fused cyclic β -diketone substrates into spiro[4.5]decan-1,7-diones[4].

Causality & Stereocontrol: The stereochemical outcome of this radical ring contraction is governed by the molecular symmetry and the minimization of steric hindrance in the transition state[4]. The iron catalyst facilitates the generation of an α -carbonyl radical, which undergoes a stereocontrolled 1,2-migration. Because the migration pathway is thermodynamically driven by the release of ring strain and the avoidance of 1,3-diaxial interactions in the forming spirocycle, the reaction yields the spiro[4.5]decane as a single diastereomer (dr > 99:1)[4].

Brønsted Base-Assisted Palladium Catalysis ((4+2) Annulation)

For the synthesis of aza-spiro-heterocycles, palladium-catalyzed decarboxylative annulations of vinylethylene carbonates (VECs) offer unparalleled skeletal diversity[5]. By employing a Brønsted base-assisted palladium catalytic system, chemists can achieve diastereoselective (4+2) annulations with pyrrolidone-derived enones to form cyclohexenyl spiroketolactams[5],[6].

Causality & Stereocontrol: The addition of a Brønsted base (such as NaHCO 3​ ) is critical. It assists in the formation of a zwitterionic π -allyl palladium intermediate from the VEC[5],[7]. Density Functional Theory (DFT) calculations reveal that the cycloaddition proceeds via an outer-sphere nucleophilic attack[7]. The bulky ligands on the palladium center, combined with the geometric constraints of the pyrrolidone enone, dictate a highly ordered transition state, resulting in excellent diastereoselectivity during the Umpolung (4+2) cyclization[5],[6].

Comparative Performance Data

The following table summarizes the quantitative performance metrics and operational parameters of the three methodologies, providing a clear framework for route selection.

MethodologyKey SubstratesCatalyst SystemTarget ScaffoldMax YieldDiastereomeric Ratio (dr)Key Advantage
Synergistic [3+2] Cycloaddition N-cyclopropylanilines + OlefinsBINOL-Phosphoric Acid (Light-mediated)2-Amino-spiro[4.5]decane-6-ones88%99:1100% atom conversion; metal-free[2].
Radical Ring Contraction 6-6-Fused β -DiketonesFe-based CatalystSpiro[4.5]decan-1,7-diones~85%>99:1Yields a single diastereomer[4].
Brønsted Base-Assisted (4+2) VECs + Pyrrolidone EnonesPd / NaHCO 3​ Cyclohexenyl SpiroketolactamsHighHighly DiastereoselectiveAccess to diverse aza-spiro-heterocycles[5].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the self-validating standard operating procedures for each methodology based on the cited literature.

Protocol A: Organocatalytic [3+2] Cycloaddition[2],[3]
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-methylene-tetrahydronaphthalen-1-one derivative (0.2 mmol, 1.0 equiv) and the BINOL-derived chiral phosphoric acid catalyst (10 mol%).

  • Addition: Add the N-cyclopropylaniline derivative (0.3 mmol, 1.5 equiv) dissolved in a suitable degassed solvent (e.g., DCE, 2.0 mL) under an argon atmosphere.

  • Reaction: Irradiate the reaction mixture with visible light (if utilizing the photo-assisted pathway) or stir under specified ambient conditions at room temperature until complete consumption of the starting material is observed via TLC (typically 12-24 hours).

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 2-amino-spiro[4.5]decane-6-one.

  • Validation: Determine the diastereomeric ratio (dr) via 1 H NMR analysis of the crude mixture and confirm enantiomeric/diastereomeric purity using chiral HPLC.

Protocol B: Iron-Catalyzed Radical Ring Contraction[4]
  • Preparation: Charge an oven-dried reaction vial with the 6-6-fused cyclic β -diketone substrate (0.2 mmol, 1.0 equiv) and the iron catalyst (e.g., FeCl 2​⋅ 4H 2​ O, 5-10 mol%).

  • Solvent Addition: Add anhydrous ethanol (2.0 mL) to the vial under a strict argon atmosphere to prevent premature radical quenching.

  • Reaction: Stir the mixture at 25 °C for 48 hours. The thermodynamic driving force of the ring contraction will naturally push the equilibrium toward the spirocyclic product.

  • Isolation: Quench the reaction with water and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Validation: Purify via column chromatography. The formation of the spiro[4.5]decan-1,7-dione as a single diastereomer (dr > 99:1) must be verified by 2D NMR (NOESY/ROESY) analysis to confirm the relative spatial arrangement of the spirocenter.

Protocol C: Palladium-Catalyzed (4+2) Annulation[5],[6]
  • Preparation: In a glovebox, charge a vial with the pyrrolidone-derived enone (0.2 mmol, 1.0 equiv), vinylethylene carbonate (VEC) (0.24 mmol, 1.2 equiv), Pd catalyst precursor (e.g., Pd 2​ (dba) 3​ , 5 mol%), appropriate phosphine ligand (10 mol%), and NaHCO 3​ (1.5 equiv).

  • Reaction: Add anhydrous THF (2.0 mL), seal the vial, and remove it from the glovebox. Stir the mixture at the optimized temperature (typically 40-60 °C) until the enone is fully consumed.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove the palladium and inorganic salts, washing with dichloromethane.

  • Validation: Concentrate the filtrate and purify via silica gel chromatography. Assess the chemoselectivity and diastereoselectivity of the resulting cyclohexenyl spiroketolactam via 1 H NMR and HRMS[7].

Strategic Decision Framework

When designing a synthetic route toward a spiro[4.5]decane target, the choice of methodology should be dictated by the required functional group handles and the desired atom economy.

DecisionTree Start Target: Spiro[4.5]decane Q1 Desired Functional Motif? Start->Q1 A1 2-Amino-spiro-6-ones Q1->A1 A2 Spiro-1,7-diones Q1->A2 A3 Spiro-ketolactams Q1->A3 M1 Photocatalysis + Organocatalysis A1->M1 High Atom Economy M2 Fe-Catalyzed Ring Contraction A2->M2 Single Diastereomer M3 Pd-Catalyzed (4+2) Annulation A3->M3 Umpolung Reactivity

Strategic decision framework for selecting a spiro[4.5]decane synthesis methodology.

References

  • Hu, T., & Lin, X. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for[3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts, 15(2), 107.[Link]

  • Survase, V. U. (2025). Diastereoselective Synthesis of Cyclic and Spirocyclic Quaternary Carbons via Iron-Catalyzed Ring Contraction of Cyclic Ketones: A Formal Synthesis of Perhydrohistrionicotoxin. Organic Letters.[Link]

  • ACS Catalysis. (2021). Lewis Acid/Brønsted Base-Assisted Palladium Catalysis: Stereoselective Construction of Skeletally Diverse Spiro-Ketolactams from Vinylethylene Carbonates. ACS Catalysis, 11, 10148-10158.[Link]

  • Dong, Y., Liu, J., Ning, R., Yang, F., Zhang, C., & Guo, H. (2024). Theoretical Studies on the Reaction Mechanism for the Cycloaddition of Zwitterionic π-Allenyl Palladium Species: Substrate-Controlled Isomerization. Molecules, 30(1), 103.[Link]

Sources

A Comparative Spectroscopic Guide to Spiro[4.5]decan-2-one Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of chiral molecules is paramount. Spirocyclic compounds, characterized by their unique three-dimensional architecture, present a fascinating and challenging area of study.[1] Among these, spiro[4.5]decan-2-one and its isomers are foundational scaffolds in the synthesis of complex natural products and novel therapeutic agents. This guide provides an in-depth comparison of the spectroscopic data of four key positional isomers: spiro[4.5]decan-1-one, spiro[4.5]decan-2-one, spiro[4.5]decan-6-one, and spiro[4.5]decan-8-one. By understanding the subtle yet significant differences in their NMR, IR, and mass spectra, researchers can confidently identify and differentiate these isomers, ensuring the integrity of their synthetic pathways and the purity of their final compounds.

The Structural Landscape of Spiro[4.5]decanone Isomers

The spiro[4.5]decane framework consists of a five-membered cyclopentane ring and a six-membered cyclohexane ring sharing a single carbon atom, the spiro center. The position of the carbonyl group within this framework defines the specific isomer and profoundly influences its spectroscopic signature. The conformational rigidity imposed by the spirocyclic system leads to distinct chemical environments for the constituent protons and carbons, which can be effectively probed by various spectroscopic techniques.

G spiro[4.5]decan-1-one spiro[4.5]decan-2-one spiro[4.5]decan-6-one spiro[4.5]decan-8-one

Figure 1. Structures of the four spiro[4.5]decanone isomers.

Spectroscopic Data Comparison: A Detailed Analysis

A thorough analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data reveals key distinguishing features for each isomer. The following sections provide a comparative overview of the available data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Due to the limited availability of experimental ¹H NMR data for the parent compounds in public databases, the following table is a predictive summary based on general principles and data from substituted analogs.

IsomerKey ¹H NMR Features (Predicted)
Spiro[4.5]decan-1-one Protons on C2 and C8 (alpha to the carbonyl) would be expected to be the most deshielded methylene protons. The complexity of the spectrum would arise from the multiple diastereotopic protons in both rings.
Spiro[4.5]decan-2-one The protons on C1 and C3 (alpha to the carbonyl) would be deshielded. The protons on C1, being part of the five-membered ring, would likely exhibit different coupling constants compared to the protons on C3 in the six-membered ring.
Spiro[4.5]decan-6-one The protons on C7 (alpha to the carbonyl) in the six-membered ring would be deshielded. The symmetry of this isomer (or lack thereof) would influence the number of distinct signals.
Spiro[4.5]decan-8-one The protons on C7 and C9 (alpha to the carbonyl) in the six-membered ring would be deshielded and would likely show complex splitting patterns due to coupling with neighboring protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides a clear fingerprint for each isomer, with the chemical shift of the carbonyl carbon and the spiro carbon being particularly diagnostic.

IsomerCarbonyl Carbon (C=O) δ (ppm)Spiro Carbon (C) δ (ppm)Other Diagnostic Signals δ (ppm)
Spiro[4.5]decan-1-one ~220~50The carbons alpha to the carbonyl (C2 and C8) will be deshielded compared to other methylene carbons.
Spiro[4.5]decan-2-one ~215-220~50-55Carbons C1 and C3, being alpha to the carbonyl, will be shifted downfield.
Spiro[4.5]decan-6-one ~212~45The alpha-carbons (C7) will be deshielded.
Spiro[4.5]decan-8-one ~212~45The alpha-carbons (C7 and C9) will show characteristic downfield shifts.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of these ketones is the strong absorption band corresponding to the carbonyl (C=O) stretch. The position of this band can provide clues about the ring strain and electronic environment of the carbonyl group.

IsomerC=O Stretch (cm⁻¹)Key C-H Stretching (cm⁻¹)
Spiro[4.5]decan-1-one ~1740~2930, ~2860
Spiro[4.5]decan-2-one ~1740-1750~2950, ~2870
Spiro[4.5]decan-6-one ~1710~2930, ~2860
Spiro[4.5]decan-8-one ~1715~2930, ~2860

The higher frequency of the C=O stretch in spiro[4.5]decan-1-one and -2-one is indicative of the carbonyl group being in the five-membered ring, which typically exhibits greater ring strain compared to a six-membered ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all four isomers have the same molecular formula (C₁₀H₁₆O) and therefore the same molecular ion peak (m/z 152), their fragmentation patterns can differ based on the stability of the resulting fragments.

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
Spiro[4.5]decan-1-one 152Fragmentation is likely to involve cleavage of the cyclopentanone ring.
Spiro[4.5]decan-2-one 152Characteristic fragmentation may involve McLafferty rearrangement or cleavage adjacent to the carbonyl group.
Spiro[4.5]decan-6-one 152Fragmentation patterns would be influenced by the stability of the resulting carbocations after cleavage of the cyclohexane ring.
Spiro[4.5]decan-8-one 152Similar to the 6-one isomer, fragmentation will likely initiate from the cyclohexanone ring.

Experimental Protocols: A Guide to Reproducible Data Acquisition

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve 5-10 mg of spiro[4.5]decanone isomer in ~0.7 mL of deuterated solvent (e.g., CDCl3). Dissolve 5-10 mg of spiro[4.5]decanone isomer in ~0.7 mL of deuterated solvent (e.g., CDCl3). Add a small amount of TMS as an internal standard (0 ppm). Add a small amount of TMS as an internal standard (0 ppm). Dissolve 5-10 mg of spiro[4.5]decanone isomer in ~0.7 mL of deuterated solvent (e.g., CDCl3).->Add a small amount of TMS as an internal standard (0 ppm). Insert the NMR tube into the spectrometer. Insert the NMR tube into the spectrometer. Add a small amount of TMS as an internal standard (0 ppm).->Insert the NMR tube into the spectrometer. Lock and shim the instrument. Lock and shim the instrument. Insert the NMR tube into the spectrometer.->Lock and shim the instrument. Acquire 1H and 13C spectra using standard pulse programs. Acquire 1H and 13C spectra using standard pulse programs. Lock and shim the instrument.->Acquire 1H and 13C spectra using standard pulse programs. Fourier transform the FID. Fourier transform the FID. Acquire 1H and 13C spectra using standard pulse programs.->Fourier transform the FID. Phase the spectrum. Phase the spectrum. Fourier transform the FID.->Phase the spectrum. Reference the spectrum to TMS. Reference the spectrum to TMS. Phase the spectrum.->Reference the spectrum to TMS.

Figure 2. Workflow for NMR spectroscopic analysis.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the spiro[4.5]decanone isomer in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

G cluster_prep Sample Preparation (Neat Liquid) cluster_acq Data Acquisition cluster_proc Data Processing Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr). Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr). Place the salt plates in the spectrometer's sample holder. Place the salt plates in the spectrometer's sample holder. Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).->Place the salt plates in the spectrometer's sample holder. Acquire the IR spectrum (typically 4000-400 cm⁻¹). Acquire the IR spectrum (typically 4000-400 cm⁻¹). Place the salt plates in the spectrometer's sample holder.->Acquire the IR spectrum (typically 4000-400 cm⁻¹). The instrument software automatically processes the data to generate the spectrum. The instrument software automatically processes the data to generate the spectrum. Acquire the IR spectrum (typically 4000-400 cm⁻¹).->The instrument software automatically processes the data to generate the spectrum.

Figure 3. Workflow for IR spectroscopic analysis.

Protocol for IR Spectroscopy (Neat Liquid):

  • Sample Preparation: As spiro[4.5]decanone isomers are typically liquids at room temperature, a thin film can be prepared by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands, particularly the C=O and C-H stretching frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the spiro[4.5]decanone isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 60°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Typically m/z 40-300.

  • Data Analysis: The total ion chromatogram (TIC) is used to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed for the molecular ion and characteristic fragment ions.

The Role of Stereochemistry

The spiro[4.5]decane framework can exhibit stereoisomerism, including diastereomers (e.g., cis and trans isomers depending on the relative orientation of substituents on the two rings). These stereochemical differences can lead to subtle but measurable variations in the spectroscopic data, particularly in the ¹H and ¹³C NMR spectra. For instance, the chemical shifts and coupling constants of the protons and carbons near the spiro center can be influenced by the relative stereochemistry. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to elucidate the through-space proximity of protons and thus determine the relative stereochemistry of the isomers.

Conclusion

The ability to differentiate between isomers of spiro[4.5]decan-2-one is a critical skill for synthetic chemists in academia and industry. This guide has provided a comparative analysis of the key spectroscopic features of four positional isomers, highlighting the diagnostic power of ¹³C NMR, IR, and mass spectrometry. While a complete set of experimental ¹H NMR data remains a gap in the publicly available literature, the principles outlined here provide a solid foundation for the interpretation of such data when acquired. By employing the standardized experimental protocols described, researchers can generate reliable and reproducible data, leading to unambiguous structural assignments and advancing the development of novel spiro-based molecules with therapeutic potential.

References

  • PubChem. Spiro[4.5]decan-1-one. [Link]

  • PubChem. Spiro[4.5]decan-2-one. [Link]

  • PubChem. Spiro[4.5]decan-6-one. [Link]

  • PubChem. Spiro[4.5]decan-8-one. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. [Link]

  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. ACS Publications. [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. ResearchGate. [Link]

  • Spiro[4.5]decan-2-one. LookChem. [Link]

  • Chemical Properties of Spiro[4.5]decan-2-one (CAS 3643-16-1). Cheméo. [Link]

  • Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

Sources

assessing the efficacy of different catalysts in spiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The spiro[4.5]decane framework is a cornerstone of many natural products and biologically active molecules, making its efficient and selective synthesis a critical endeavor in medicinal chemistry and drug development.[1][2][3] This guide offers an in-depth comparison of various catalytic strategies for constructing this valuable spirocyclic system. We will move beyond a simple recitation of methods to provide a critical analysis of the underlying principles, helping you to make informed decisions for your synthetic campaigns.

The Strategic Importance of the Spiro[4.5]decane Scaffold

The unique three-dimensional structure of the spiro[4.5]decane core imparts a conformational rigidity that is highly desirable in drug design.[3] This defined spatial arrangement of functional groups can lead to specific and high-affinity interactions with biological targets.[3] Consequently, the development of robust and versatile synthetic routes to this scaffold is of paramount importance.

A Comparative Overview of Catalytic Strategies

The synthesis of the spiro[4.5]decane skeleton can be broadly categorized into several key catalytic approaches. Each strategy presents a unique set of advantages and disadvantages in terms of efficiency, stereoselectivity, and substrate scope.

Catalytic StrategyKey FeaturesAdvantagesDisadvantages
Metal-Catalyzed Cyclizations Utilizes transition metals like palladium, gold, rhodium, and iron to orchestrate ring formation.[4][5][6]High efficiency, excellent control over stereoselectivity, and broad functional group tolerance.[4][6]Potential for metal contamination in the final product, cost of catalysts, and sensitivity to air and moisture.
Organocatalysis Employs small organic molecules, such as chiral phosphoric acids, to catalyze the reaction.[4]Metal-free, environmentally friendly, and often proceeds under mild conditions.[4]Can require higher catalyst loadings and may have a more limited substrate scope compared to metal catalysis.
Photochemical Methods Utilizes light to induce cycloaddition reactions, often in the presence of a photosensitizer.[1]Access to unique and complex molecular architectures.[1]Requires specialized equipment and can sometimes lead to a mixture of products.
Enzymatic Synthesis Leverages the high selectivity of enzymes, such as sesquiterpene synthases, for spirocycle formation.[2]Unparalleled stereoselectivity and environmentally benign reaction conditions.[2]Limited to specific substrates and can be challenging to scale up.

In-Depth Analysis of Key Catalytic Systems

Metal-Catalyzed Approaches: Power and Precision

Transition metal catalysis stands as a powerful tool for the construction of the spiro[4.5]decane framework. A variety of metals have been successfully employed, each with its own distinct reactivity profile.

  • Palladium Catalysis: Palladium catalysts are particularly effective in domino reactions that form multiple carbon-carbon bonds in a single step.[7] For example, a palladium/norbornene-catalyzed C-H activation/arene dearomatization reaction has been developed to construct spiro[4.5]decane-embedded polycyclic scaffolds.[8]

  • Gold Catalysis: Gold catalysts are known for their ability to activate alkynes and allenes, making them well-suited for enyne cyclization reactions to form the spiro[4.5]decane core.[1] This method is often highly atom-economical.[1]

  • Rhodium Catalysis: Rhodium(I) complexes have been shown to catalyze the dimerization of ene-vinylidenecyclopropanes, providing a facile route to a range of spiro[4.5]decane skeletons under mild conditions.[6]

  • Iron Catalysis: Iron catalysts offer a more cost-effective and environmentally friendly alternative to precious metals. For instance, ferric acetylacetonate (Fe(acac)3) has been used to catalyze the trifluoromethylation of unactivated alkenes in tandem with a dearomatizing spirocyclization to yield trifluoromethyl-substituted spiro[4.5]decanes.[5]

Organocatalysis: A Greener Approach

Organocatalysis has emerged as a compelling strategy for spiro[4.5]decane synthesis, offering a metal-free and often more sustainable alternative. A notable example is the use of chiral phosphoric acids in a synergistic photocatalysis and organocatalysis system for the [3+2] cycloaddition of cyclopropylamines with olefins.[4][9] This method delivers 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1) and good yields (up to 88%).[4]

Photochemical [2+2] Cycloaddition: A Classic Reimagined

A classic and robust method for constructing the spiro[4.5]decane skeleton involves a photochemical [2+2] cycloaddition between a cyclopentenone and an alkene, followed by a rearrangement.[1] This strategy has proven effective in the total synthesis of natural products like acorenone.[1][10]

Enzymatic Synthesis: Nature's Blueprint

The biosynthesis of spiro[4.5]decane-containing natural products provides a blueprint for highly selective synthetic strategies.[2] Enzymes such as sesquiterpene synthases orchestrate complex cyclization cascades, starting from linear precursors like farnesyl diphosphate, to form the spirocyclic core with exceptional stereocontrol.[2] While harnessing these enzymatic systems for preparative scale synthesis can be challenging, they offer unparalleled elegance and efficiency.[2]

Experimental Protocols and Data

To provide a practical context for the discussed methodologies, detailed experimental protocols for key reactions are presented below.

Protocol 1: Organocatalyzed [3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-ones[4][9]

This protocol outlines a general procedure for the synergistic photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones.

Materials:

  • 2-methylene-tetrahydronaphtalen-1-one derivative

  • N-cyclopropylaniline derivative

  • Chiral phosphoric acid catalyst (e.g., BINOL-derived)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Light source (e.g., blue LEDs)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-methylene-tetrahydronaphtalen-1-one derivative, N-cyclopropylaniline derivative, and the chiral phosphoric acid catalyst in a reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture and irradiate with a light source at a controlled temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

  • Determine the diastereomeric ratio by ¹H NMR analysis.

Comparative Data for Phosphoric Acid Catalysts: [4]

CatalystSolventYield (%)Diastereomeric Ratio (d.r.)
Phosphoric Acid 4aDichloromethane3680:20
Other Phosphoric AcidsDichloromethane-up to 96:4
Protocol 2: Gold-Catalyzed Enyne Cyclization[1]

This protocol describes a general method for the gold-catalyzed spirocyclization of a 1,6-enyne.

Materials:

  • 1,6-enyne substrate

  • Gold(I) catalyst (e.g., Johnphos(Au)SbF6)

  • Suitable solvent (e.g., DCE or Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the 1,6-enyne in the chosen solvent, add the gold(I) catalyst (1-5 mol%).

  • Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction.

  • Purify the product by column chromatography.

Visualizing the Reaction Pathways

To better understand the mechanisms at play, the following diagrams illustrate the key steps in selected catalytic cycles.

Gold_Catalyzed_Enyne_Cyclization cluster_0 Gold-Catalyzed Enyne Cyclization Start 1,6-Enyne + Au(I) Catalyst Coordination Au(I) coordinates to alkyne Start->Coordination Step 1 Nucleophilic_Attack Intramolecular nucleophilic attack of alkene Coordination->Nucleophilic_Attack Step 2 Spiro_Intermediate Spirocyclic Intermediate Nucleophilic_Attack->Spiro_Intermediate Step 3 Protodeauration Protodeauration Spiro_Intermediate->Protodeauration Step 4 Product Spiro[4.5]decane Product Protodeauration->Product Catalyst_Regen Au(I) Catalyst Regenerated Protodeauration->Catalyst_Regen

Caption: Gold-Catalyzed Enyne Cyclization Workflow.

Organocatalyzed_Cycloaddition cluster_1 Organocatalyzed [3+2] Cycloaddition Reactants Cyclopropylamine + Olefin + Phosphoric Acid Activation Protonation of Cyclopropylamine Reactants->Activation Ring_Opening Ring opening of cyclopropylaminium ion Activation->Ring_Opening Cycloaddition [3+2] Cycloaddition with olefin Ring_Opening->Cycloaddition Deprotonation Deprotonation Cycloaddition->Deprotonation Product 2-Amino-spiro[4.5]decane-6-one Deprotonation->Product

Caption: Organocatalyzed [3+2] Cycloaddition Mechanism.

Conclusion and Future Outlook

The synthesis of the spiro[4.5]decane framework has witnessed significant advancements through the development of diverse and powerful catalytic methodologies. The choice of catalyst ultimately depends on the specific target molecule, desired stereochemistry, and practical considerations such as cost and scalability. While metal catalysis continues to offer unparalleled efficiency and control, the rise of organocatalysis and photocatalysis provides greener and more sustainable alternatives. Future research will likely focus on the development of even more selective and efficient catalytic systems, as well as the application of these methods to the synthesis of increasingly complex and biologically active spiro[4.5]decane-containing molecules.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2025). MDPI.
  • Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one. Benchchem.
  • The Natural Synthesis of Spiro[4.
  • Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one as a Chiral Building Block in Organic Synthesis. Benchchem.
  • Expedite synthesis of various spiro[5][9]decane derivatives by dearomatization spirocyclization. (n.d.). ResearchGate.

  • Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one in the Synthesis of Bioactive Molecules. Benchchem.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Cyclohexanebutanoic acid, γ-oxo-, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Rh(i)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[4.5]decanes and mechanistic studies. (n.d.). PMC.
  • Highly Stereoselective Construction of Spiro[4.5]decanes by SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization. (2007).
  • Synthesis and characterisation of optically active spiro[4.5]decanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Strategy for synthesis of 2-amino-spiro[4.5]decane-6-ones. (n.d.).
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI.
  • Highly Chemoselective Construction of Spiro[4.
  • Total Synthesis of (±)-Gleenol and (±)-Axenol via a Functionalized Spiro[4.5]decane. (2025).
  • New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. (n.d.). The American Chemical Society Petroleum Research Fund.
  • Synthesis of 6- oxa-Spiro[4.
  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. (2024). The Journal of Organic Chemistry - ACS Figshare.
  • Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. (n.d.).
  • Intramolecular cyclisation of phenolic α-diazoketones. Novel synthesis of the spiro[4.5]decane carbon framework. (n.d.). RSC Publishing.
  • Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. (1982). Scholars@Duke.
  • Selected examples of spiro[4.5]decane compounds. (n.d.).

Sources

A Comparative Guide to Spiro[4.5]decanones and Other Prolyl Hydroxylase (PHD) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of spiro[4.5]decanone-based Prolyl Hydroxylase Domain (PHD) inhibitors against other prominent chemical classes. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of therapeutics targeting the hypoxia-inducible factor (HIF) pathway. We will delve into the mechanistic rationale, comparative efficacy, and the experimental methodologies required for a robust evaluation of these compounds.

The Therapeutic Rationale: Targeting the HIF Pathway via PHD Inhibition

The cellular response to low oxygen (hypoxia) is primarily governed by the hypoxia-inducible factor (HIF) family of transcription factors.[1][2] HIFs are heterodimers composed of a stable β-subunit and an oxygen-labile α-subunit.[3] Under normal oxygen conditions (normoxia), the HIF-α subunit is hydroxylated on specific proline residues by PHD enzymes, which are 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases.[3][4] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1][5]

When oxygen is scarce or when PHD activity is pharmacologically inhibited, HIF-α is not degraded. It accumulates, translocates to the nucleus, and dimerizes with HIF-β.[1][6] This active HIF complex then binds to hypoxia-response elements (HREs) on DNA to upregulate the expression of a multitude of genes involved in critical adaptive processes, including erythropoiesis (via erythropoietin, EPO), angiogenesis (via vascular endothelial growth factor, VEGF), and iron metabolism.[5][6]

Pharmacological inhibition of PHDs effectively mimics a hypoxic state, providing a powerful therapeutic strategy for conditions like anemia associated with chronic kidney disease (CKD), for which several PHD inhibitors are now clinically approved.[6][7]

HIF_Pathway cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition cluster_2 HIFa_normoxia HIF-α PHD_active PHD (Active) + O₂, 2-OG, Fe(II) HIFa_normoxia->PHD_active Hydroxylation HIFa_OH Hydroxylated HIF-α PHD_active->HIFa_OH VHL VHL Complex HIFa_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIFa_hypoxia HIF-α HIF_complex HIF-α/β Dimer HIFa_hypoxia->HIF_complex Stabilization & Nuclear Translocation PHD_inhibited PHD (Inhibited) Spiro Spiro[4.5]decanone or other PHDIs Spiro->PHD_inhibited Inhibition HRE HRE Binding HIF_complex->HRE Nucleus Nucleus Genes Gene Upregulation (EPO, VEGF, etc.) HRE->Genes

Caption: The HIF signaling pathway under normoxia versus hypoxia/PHD inhibition.

Spiro[4.5]decanones: A Structurally Distinct Class of PHD Inhibitors

The spiro[4.5]decanone scaffold represents a unique three-dimensional chemical motif that has proven to be a valuable template for developing potent PHD inhibitors.[5][8] Unlike many first-generation inhibitors that rely on a simple carboxamide core to mimic the 2-OG co-substrate, the rigid, non-planar structure of the spiro[4.5]decanone core offers distinct advantages for exploring chemical space and achieving isoform selectivity.

Mechanism and Binding Mode: Spiro[4.5]decanone derivatives function as competitive inhibitors with respect to the 2-OG co-substrate.[5] Crystallographic studies reveal that they occupy the 2-OG binding pocket and chelate the active site Fe(II) ion in a bidentate manner.[9] A key feature is that the spirocyclic core has the potential to be functionalized with moieties that project into both the 2-OG and the HIF-α substrate binding pockets.[9] For instance, appended biphenyl groups have been shown to project into a key aromatic pocket formed by Trp-258, Trp-389, and Phe-391, which are typically involved in substrate binding.[9] This dual-pocket occupancy provides a strong rationale for their high potency and a pathway toward developing isoform-selective inhibitors.[9]

Comparative Performance Analysis

The efficacy of a PHD inhibitor is primarily defined by its potency (IC₅₀) against the PHD isoforms and its ability to stabilize HIF-α in a cellular context. Below is a comparison of representative spiro[4.5]decanone compounds with clinically advanced inhibitors from other structural classes.

Inhibitor ClassRepresentative CompoundPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Key Structural Feature
Spiro[4.5]decanone Compound 24[9]-219219Spirocyclic core chelating Fe(II)
Spiro[4.5]decanone Compound 23[9]-1,0503,950Spirocyclic core chelating Fe(II)
Isoquinolinecarboxamide Roxadustat (FG-4592)-591[10]-Glycine carboxamide mimics 2-OG
Pyridinedicarboxamide Vadadustat (AKB-6548)15.36[10]11.83[10]7.63[10]Bipyridyl core with glycine side chain
Glycinamide Daprodustat (GSK1278863)3.5[10]22.2[10]5.5[10]Glycine amide core
Pyrazolopyridine Molidustat (BAY 85-3934)480[10]280[10]450[10]Non-carboxylic acid scaffold

Note: IC₅₀ values can vary based on assay conditions and substrate used (e.g., CODD vs. NODD fragments of HIF-α). Data is compiled from multiple sources for comparative purposes.

This data highlights that optimized spiro[4.5]decanone derivatives can achieve potency comparable to, or even exceeding, that of compounds that have advanced to clinical trials.[9] The differences in IC₅₀ values between various spiro[4.5]decanone analogues also underscore the scaffold's tunability, suggesting that modifications can be systematically explored to enhance potency and modulate isoform selectivity.[9]

Essential Experimental Protocols for Inhibitor Validation

To ensure scientific rigor, a multi-step validation process is required, moving from biochemical assays to cell-based systems. This approach provides a self-validating system where the enzymatic inhibition directly correlates with the intended cellular outcome.

Workflow cluster_0 Inhibitor Screening & Validation Workflow Compound Test Compound (e.g., Spiro[4.5]decanone) Biochem_Assay Biochemical Assay: In Vitro PHD2 Inhibition Compound->Biochem_Assay IC50 Determine IC₅₀ Value Biochem_Assay->IC50 Cell_Assay Cell-Based Assay: HIF-1α Stabilization IC50->Cell_Assay Select potent compounds Western_Blot Western Blot Analysis Cell_Assay->Western_Blot Downstream Downstream Analysis (e.g., EPO mRNA levels) Western_Blot->Downstream Confirm cellular activity

Caption: General workflow for the evaluation of novel PHD inhibitors.
Protocol: In Vitro PHD2 Inhibition Assay (AlphaScreen)

Causality: This assay directly measures the enzymatic activity of PHD2. Its inhibition is the primary molecular event that initiates the therapeutic cascade. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based method ideal for high-throughput screening.[5]

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 µM 2-oxoglutarate, 50 µM FeSO₄, 1 mM Ascorbate).

    • Serially dilute test compounds (e.g., spiro[4.5]decanones) in DMSO, followed by a final dilution in reaction buffer.

    • Prepare a solution of recombinant human PHD2 enzyme and a biotinylated HIF-1α peptide substrate (e.g., CODD fragment).

  • Enzymatic Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 5 µL of the PHD2 enzyme/HIF-1α peptide mix.

    • Incubate at room temperature for 60 minutes to allow for hydroxylation.

  • Detection:

    • Add 5 µL of a stop solution containing EDTA to chelate the iron and halt the reaction.

    • Add 10 µL of a detection mix containing streptavidin-coated Donor beads and anti-hydroxy-HIF-1α antibody-conjugated Acceptor beads.

    • Incubate in the dark for 60 minutes. The beads will come into proximity only if the HIF-1α peptide is hydroxylated.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader. A signal is generated when Donor and Acceptor beads are in close proximity.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO (0% inhibition) and a potent known inhibitor (100% inhibition) controls.

  • Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Protocol: Cell-Based HIF-1α Stabilization Assay (Western Blot)

Causality: This protocol validates that the enzymatic inhibition observed in the biochemical assay translates to the desired biological effect in a living cell: the stabilization and accumulation of the HIF-1α protein.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa or Hep3B) in 6-well plates and grow to ~80% confluency.[10]

    • Prepare stock solutions of the test inhibitor in DMSO.

    • Aspirate the growth medium and replace it with fresh medium containing the desired final concentration of the inhibitor or vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time period (e.g., 4-8 hours) under normoxic conditions.[10]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed to pellet cell debris.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify band intensity and normalize the HIF-1α signal to the loading control. A dose-dependent increase in the HIF-1α band indicates successful inhibition of PHD activity in the cellular environment.

Conclusion and Future Directions

The spiro[4.5]decanone scaffold has emerged as a highly promising template for the generation of potent and selective PHD inhibitors.[8][9][11] Comparative analysis demonstrates that optimized compounds from this class can achieve potencies that are competitive with other well-established inhibitor classes currently in clinical use. The key advantage of the spiro[4.5]decanone core lies in its rigid, three-dimensional nature, which provides a robust framework for systematic structure-activity relationship studies aimed at enhancing potency and, critically, achieving selectivity among the PHD isoforms and against other human 2-OG oxygenases.[9]

Future research should focus on exploiting this structural versatility to develop inhibitors with tailored isoform selectivity profiles. While pan-PHD inhibition is effective for treating anemia, selective inhibition of PHD1, PHD2, or PHD3 may offer therapeutic benefits in other areas, such as inflammation and ischemic injury, with an improved safety profile.[3][12] The robust experimental workflows detailed herein provide the necessary tools to rigorously validate these next-generation inhibitors, bridging the gap from chemical synthesis to confirmed cellular activity.

References

  • Holt-Martyn, J. P., Tumber, A., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 500-504. [Link]

  • Hasegawa, S., Tanaka, T., & Nangaku, M. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Renal Replacement Therapy, 5(1), 32. [Link]

  • Ye, N., et al. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

  • Holt-Martyn, J. P., Tumber, A., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. ResearchGate. [Link]

  • Hewitt, W. M., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Academia.edu. [Link]

  • Hu, D., et al. (2020). The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration. International Journal of Molecular Sciences, 21(18), 6689. [Link]

  • Holt-Martyn, J. P., Tumber, A., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. [Link]

  • MDPI. (2025). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. [Link]

  • Lee, J. W., & Choi, J. Y. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Journal of Biological Chemistry, 290(32), 19446-19453. [Link]

  • Hagiwara, M., et al. (2007). A Novel Class of Prolyl Hydroxylase Inhibitors Induces Angiogenesis and Exerts Organ Protection Against Ischemia. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(11), 2311-2316. [Link]

  • Ratan, R. R., et al. (2007). Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress. Neurochemical Research, 32(4-5), 559-575. [Link]

  • Sugahara, M., et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology, 31(3), 560-577. [Link]

  • Scott, J. D., et al. (2012). Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[11][13]decan-4-one privileged structure that engenders PLD2 selectivity. Bioorganic & Medicinal Chemistry Letters, 22(17), 5604-5610. [Link]

  • Metzen, E., et al. (2005). Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element. Biochemical Journal, 387(3), 711-717. [Link]

  • Haase, V. H. (2022). The Hypoxia-Inducible Factor Pathway (HIF). Volker Haase Lab, Vanderbilt University. [Link]

  • Harvard DASH. (2019). A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. Harvard University. [Link]

  • Zhang, X., et al. (2017). Application of in-vitro screening methods on hypoxia inducible factor prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 3894-3901. [Link]

  • Hewitt, W. M., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(6), 2649-2659. [Link]

  • Deng, Y., et al. (2013). Novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2): 2,8-Diazaspiro[4.5]decan-1-ones as potent, orally bioavailable PHD2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5824-5828. [Link]

  • ResearchGate. (2019). In vitro characterization of PHD inhibitors in clinical trials. ResearchGate. [Link]

  • Abubakar, I. B., et al. (2023). Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers in Chemistry, 11, 1228499. [Link]

  • Zhang, M., et al. (2023). Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. Frontiers in Pharmacology, 14, 1205315. [Link]

  • ResearchGate. (2024). Pharmacokinetics of selected PHD inhibitors. ResearchGate. [Link]

Sources

Safety Operating Guide

Proper Disposal of Spiro[4.5]decan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of spiro[4.5]decan-2-one, a common intermediate in synthetic organic chemistry. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazard Profile of Spiro[4.5]decan-2-one

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. Spiro[4.5]decan-2-one is classified as an irritant.[1]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

A comprehensive understanding of these hazards informs the necessity of the handling and disposal protocols outlined in this guide. The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers are informed about the hazards of the chemicals in their workplace.[1][2][3]

Key Safety and Physical Data

For quick reference, the following table summarizes critical safety and physical property information for spiro[4.5]decan-2-one.

PropertyValueSource
Molecular Formula C₁₀H₁₆OPubChem[1]
Molecular Weight 152.23 g/mol PubChem[1]
Boiling Point 95 °C at 14 TorrLookChem[2]
Density 0.98 g/cm³ (predicted)LookChem[2]
GHS Hazard Codes H315, H319, H335PubChem[1]
Primary Hazards Skin, eye, and respiratory irritantPubChem[1]

Personal Protective Equipment (PPE) and Handling

Proper selection and use of PPE is the first line of defense against chemical exposure. When handling spiro[4.5]decan-2-one, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of spiro[4.5]decan-2-one, especially when transferring or preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper characterization of chemical waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).

Step 1: Hazardous Waste Determination

Spiro[4.5]decan-2-one must be managed as hazardous waste. As a ketone, it is considered a non-halogenated organic solvent. Spent non-halogenated solvents are typically classified under the EPA hazardous waste code F003 or F005, depending on the specific mixture.[4]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do: Collect waste spiro[4.5]decan-2-one in a designated container for non-halogenated organic solvents.[5] This waste stream can often be combined with other compatible non-halogenated solvents such as acetone, ethanol, and methanol.[6]

  • Do Not: Mix spiro[4.5]decan-2-one waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Acids or bases.

    • Oxidizers.

    • Aqueous waste.

The following diagram illustrates the decision-making process for segregating spiro[4.5]decan-2-one waste.

waste_disposal_flowchart start Spiro[4.5]decan-2-one Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed non_halogenated Collect in 'Non-Halogenated Organic Waste' container is_mixed->non_halogenated No check_compatibility Are the other chemicals non-halogenated organic solvents? is_mixed->check_compatibility Yes incompatible Segregate as a separate waste stream. Consult EHS. check_compatibility->incompatible No compatible Confirm compatibility and collect in 'Non-Halogenated Organic Waste' container check_compatibility->compatible Yes

Spiro[4.5]decan-2-one Waste Segregation

Waste Container Management and Labeling

Proper management of waste containers is essential for safety and compliance.

Container Selection:

  • Use a container that is in good condition, free of leaks, and compatible with organic solvents. The original product container, when empty, can be a suitable choice.

  • Ensure the container has a secure, tight-fitting lid.

Labeling:

  • As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste".[6]

  • The label must clearly identify the contents, including "Spiro[4.5]decan-2-one" and any other components of the waste mixture with their approximate percentages.

  • The accumulation start date must be clearly marked on the label.

Storage:

  • Waste containers must be kept closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to capture any potential leaks or spills.

Disposal Procedures

The final disposal of spiro[4.5]decan-2-one waste must be handled by a licensed hazardous waste disposal company.

Step 1: Arrange for Pickup

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Step 2: Final Disposal Method

The most common and environmentally responsible disposal method for non-halogenated organic solvent waste is incineration at a permitted hazardous waste facility. This process destroys the chemical, converting it to less harmful substances.

Empty Container Disposal:

An empty container that has held spiro[4.5]decan-2-one should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), the container can typically be disposed of in the regular trash or recycled, provided all labels have been defaced.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

References

  • PubChem. (n.d.). Spiro(4.5)decan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Spiro[4.5]decan-2-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[4.5]decan-2-one (CAS 3643-16-1). Retrieved from [Link]

  • NextSDS. (n.d.). spiro[4.5]dec-3-en-2-one — Chemical Substance Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. University of Nebraska-Lincoln. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Dixon, J. A. (1965). Physical Properties of Four Spiro Hydrocarbons.
  • University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]

  • Alfred University. (n.d.). Identifying A Hazardous Waste. Retrieved from [Link]

  • Temple University. (2021, October). Non-Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Capot Chemical. (2026, March 10). MSDS of 2-aza-Spiro[4.5]decane hydrochloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Spiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and professionals dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. The handling of specialized chemical reagents like spiro[4.5]decan-2-one demands a nuanced understanding of its properties and potential hazards. This guide moves beyond a simple checklist, offering a procedural and logistical framework for the safe handling, use, and disposal of this compound. Here, we will delve into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for laboratory safety.

Hazard Profile of Spiro[4.5]decan-2-one

Understanding the specific risks associated with spiro[4.5]decan-2-one is the critical first step in establishing a robust safety plan. According to aggregated data from the European Chemicals Agency (ECHA), this compound presents several key hazards that directly inform our PPE and handling protocols.[1]

The primary risks are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification for Spiro[4.5]decan-2-one

Hazard Class Hazard Statement GHS Code Pictogram Signal Word
Skin Corrosion/Irritation Causes skin irritation H315 Warning
Serious Eye Damage/Irritation Causes serious eye irritation H319 Warning

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | | Warning |

Source: Adapted from the National Institutes of Health PubChem database.[1]

These classifications establish that the primary routes of exposure and concern are dermal (skin), ocular (eye), and respiratory. Therefore, our protective measures must be meticulously designed to shield these systems.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to mitigate the identified risks. The following recommendations are based on established safety standards and the specific chemical nature of ketones.

Table 2: Recommended PPE for Handling Spiro[4.5]decan-2-one

Protection Type Specification Rationale & Expert Insight
Eye & Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[2][3]. A face shield should be worn if there is a significant splash risk. The H319 classification ("Causes serious eye irritation") necessitates robust protection against splashes. Standard safety glasses are insufficient; fully sealed goggles are essential to prevent vapor and liquid entry.[1]
Skin & Body Protection Gloves: Chemical-impermeable gloves. While nitrile is common, it offers limited resistance to ketones.[2] Superior choices include butyl, fluoroelastomer, or specialized TPE "Keto-Handler" gloves.[2][4][5] Always inspect gloves before use.[2] Clothing: A flame-resistant laboratory coat and closed-toe shoes are mandatory.[2][6] The H315 warning ("Causes skin irritation") requires that skin contact be meticulously avoided.[1] The choice of glove material is critical; ketones can degrade common nitrile gloves, leading to undetected exposure. The "like dissolves like" principle suggests that a non-polar solvent will permeate a non-polar glove material more readily.

| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] If ventilation is inadequate or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is required.[2][3][8] | The H335 classification ("May cause respiratory irritation") underscores the need to control vapor inhalation.[1] The compound's vapor pressure of 0.0619 mmHg at 25°C indicates moderate volatility, making engineered controls (like a fume hood) the primary line of defense.[9] |

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and procedural steps outline the complete lifecycle for handling spiro[4.5]decan-2-one in the laboratory.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_disposal 3. Waste & Disposal Phase prep_sds Review SDS & Hazards prep_ppe Inspect & Don PPE (Goggles, Lab Coat, Keto-Gloves) prep_sds->prep_ppe prep_workspace Verify Fume Hood Functionality prep_ppe->prep_workspace handle_transport Transport Chemical in Secondary Containment prep_workspace->handle_transport Proceed to Handling handle_use Work Exclusively Within Fume Hood handle_transport->handle_use handle_storage Store in Cool, Dry Area Away from Incompatibles handle_use->handle_storage disp_liquid Collect Liquid Waste in 'Non-Halogenated Organic' Container handle_storage->disp_liquid Proceed to Disposal disp_solid Collect Contaminated Solids (Gloves, Wipes) in Labeled Bag disp_liquid->disp_solid disp_cleanup Decontaminate Work Surface disp_solid->disp_cleanup disp_final Transfer Sealed Waste to Hazardous Waste Storage Area disp_cleanup->disp_final

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.